Product packaging for Benzyl 2-amino-4-hydroxybutanoate(Cat. No.:)

Benzyl 2-amino-4-hydroxybutanoate

Cat. No.: B12280844
M. Wt: 209.24 g/mol
InChI Key: PIICDTONQLAGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 2-amino-4-hydroxybutanoate is a chiral homoserine derivative of significant interest in advanced organic synthesis and medicinal chemistry. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. This compound features a benzyl ester protecting group and contains two key modifiable sites: a primary amine and a primary hydroxyl group. This combination of functional groups allows for selective and sequential chemical transformations, making it a versatile chiral building block for the stereoselective synthesis of complex target molecules. The importance of such chiral scaffolds is paramount in modern drug discovery, as the three-dimensional arrangement of a molecule is often critical to its biological activity. Researchers utilize this homoserine derivative as a precursor for the synthesis of various nitrogen-containing compounds, including pharmaceuticals and natural products. The benzyl ester can be removed under specific conditions, such as hydrogenolysis, to reveal the free carboxylic acid, while the amino and hydroxyl groups can undergo acylation, alkylation, or oxidation. L-homoserine, the core amino acid of this derivative, is a known intermediate in the biosynthesis of essential amino acids like methionine, threonine, and isoleucine. Furthermore, homoserine derivatives are investigated for their role in biological processes such as bacterial quorum sensing. This product is intended for research purposes as a chemical intermediate. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B12280844 Benzyl 2-amino-4-hydroxybutanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

benzyl 2-amino-4-hydroxybutanoate

InChI

InChI=1S/C11H15NO3/c12-10(6-7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2

InChI Key

PIICDTONQLAGTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCO)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-amino-4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for Benzyl 2-amino-4-hydroxybutanoate, a valuable building block in peptide synthesis and drug development. The document details the prevalent synthetic route, including experimental protocols and comparative data, to assist researchers in the efficient preparation of this compound.

Introduction

This compound is a derivative of the non-proteinogenic amino acid 4-hydroxybutanoic acid. The presence of a benzyl ester protecting the carboxylic acid and a free or protected amino group makes it a versatile intermediate in organic synthesis. It serves as a crucial component in the construction of complex peptides and other pharmaceutically relevant molecules.[1] The synthesis of this compound typically involves a two-step process: the protection of the amino group of 2-amino-4-hydroxybutanoic acid, followed by the esterification of the carboxylic acid with benzyl alcohol.

Primary Synthesis Route: N-Protection Followed by Benzyl Esterification

The most common and well-established method for synthesizing this compound involves the initial protection of the amino group of 2-amino-4-hydroxybutanoic acid, most frequently with a tert-butoxycarbonyl (Boc) group. This is followed by the esterification of the carboxylic acid functionality with benzyl alcohol. The final step involves the deprotection of the amino group to yield the target compound.

Signaling Pathway of the Synthesis

Synthesis_Pathway cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Benzyl Esterification cluster_step3 Step 3: Deprotection A 2-Amino-4-hydroxybutanoic Acid C N-Boc-2-amino-4-hydroxybutanoic Acid A->C Acetonitrile B Di-tert-butyl dicarbonate (Boc)2O Base (e.g., NaOH, DMAP) B->C E Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate C->E Esterification Conditions D Benzyl Alcohol D->E G This compound E->G F Acidic Conditions (e.g., TFA, HCl) F->G

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key step in the synthesis of this compound.

Method 1: Synthesis of N-Boc-2-amino-4-hydroxybutanoic Acid

This procedure outlines the protection of the amino group of 2-amino-4-hydroxybutanoic acid using di-tert-butyl dicarbonate.

Materials:

  • 2-amino-4-hydroxybutanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-amino-4-hydroxybutanoic acid in a mixture of acetonitrile and water.

  • Add a base such as sodium hydroxide or a catalytic amount of DMAP to the solution.

  • To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

  • Continue stirring the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Acidify the remaining aqueous solution to pH 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-2-amino-4-hydroxybutanoic acid.

Method 2: Synthesis of Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

This protocol describes the esterification of the N-Boc protected amino acid with benzyl alcohol.

Materials:

  • N-Boc-2-amino-4-hydroxybutanoic acid

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve N-Boc-2-amino-4-hydroxybutanoic acid in DMF.

  • Add cesium carbonate and a catalytic amount of tetrabutylammonium iodide to the solution.

  • To the stirred mixture, add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. A similar re-benzylation reaction has been reported with a yield of 65%.[2]

Method 3: Deprotection of N-Boc-Benzyl 2-amino-4-hydroxybutanoate

This final step involves the removal of the Boc protecting group to yield the target compound.

Materials:

  • Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, dichloromethane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in an organic solvent to the mixture at 0 °C.

  • Stir the reaction at room temperature and monitor its completion by TLC.

  • Once the deprotection is complete, carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain this compound.

Quantitative Data Summary

StepReactionReagentsTypical YieldPurityReference
1N-Boc Protection(Boc)₂O, Base>90%HighGeneral Knowledge
2Benzyl EsterificationBnBr, Cs₂CO₃, TBAI65% (for a similar re-benzylation)High after chromatography[2]
3N-Boc DeprotectionTFA or HCl>95%HighGeneral Knowledge

Characterization Data

The following is a predicted ¹H-NMR spectrum for the N-Boc protected intermediate, (2S)-2-tert-butoxycarbonylamino-4-hydroxybutyric acid benzyl ester.

Predicted ¹H-NMR (CDCl₃, 500 MHz):

  • δ = 1.43-1.45 (s, 9H, C(CH₃)₃)

  • δ = 2.16 (m, 1H, CH₂-3)

  • δ = 2.30 (br m, 1H, CH₂-3)

  • δ = 4.24 (ddd, J₁=5.9 Hz, J₂=9.3 Hz, J₃=11.4 Hz, 1H, CH₂-4)

  • δ = 4.34 (br s, 1H, CH₂-4)

  • δ = 4.43 (t, J₁=8.8 Hz, J₂=8.8 Hz, 1H, CH-2)

  • δ = 4.69 (s, 2H, CH₂-phenyl)

  • δ = 5.18 (d, J₁=3.7 Hz, 1H, NH)

  • δ = 7.33 (m, 5H, phenyl) ppm[3]

Alternative Synthetic Approaches

While the Boc-protection route is most common, other protecting groups such as Carboxybenzyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) can also be employed for the amino group. The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required for subsequent steps in a larger synthesis.

Furthermore, biocatalytic methods are emerging as powerful tools for the synthesis of chiral amino acids and their derivatives. Enzymatic resolutions or asymmetric synthesis could potentially be employed to produce enantiomerically pure this compound, which is often a critical requirement in pharmaceutical applications.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of peptide chemistry and drug discovery. The primary route involving N-Boc protection followed by benzyl esterification provides a reliable method for obtaining this key intermediate. This guide has provided detailed protocols and a summary of the available data to aid researchers in their synthetic endeavors. Further optimization and exploration of alternative methods, such as biocatalysis, may lead to even more efficient and stereoselective syntheses in the future.

References

Physical and chemical properties of Benzyl 2-amino-4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-amino-4-hydroxybutanoate is a chiral amino acid ester of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its structure, incorporating a primary amine, a hydroxyl group, and a benzyl ester, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly peptides and other biologically active compounds. The benzyl ester group serves as a readily removable protecting group for the carboxylic acid, while the amino and hydroxyl functionalities offer sites for further chemical modification. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and handling, and visualizations of key chemical transformations.

Core Properties

While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from closely related compounds and general principles of organic chemistry.

Physical Properties

Quantitative physical data for the title compound is scarce. The following table summarizes key identifiers and highlights the lack of experimentally determined physical constants.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CCO)N[1]
InChI Key PIICDTONQLAGTM-UHFFFAOYSA-N[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Chemical Properties

This compound is expected to exhibit chemical properties characteristic of a primary amine, a primary alcohol, and a benzyl ester.

PropertyDescription
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water is anticipated due to the presence of the hydrophobic benzyl group.
Reactivity The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and peptide bond formation. The hydroxyl group can undergo oxidation or be used as a nucleophile. The benzyl ester can be cleaved under various conditions, most commonly via catalytic hydrogenation.
Stability The compound is generally stable under neutral conditions. The benzyl ester can be labile to strong acids and bases.

Experimental Protocols

Due to the lack of a specific, published, step-by-step synthesis for this compound, this section provides detailed general procedures for the synthesis of amino acid benzyl esters, which are directly applicable. The most common route involves a two-step process: N-protection of the starting amino acid followed by esterification, and then deprotection. An alternative is the direct Fischer-Speier esterification.

Synthesis Workflow

G General Synthetic Routes to this compound cluster_0 Two-Step Synthesis cluster_1 Direct Esterification A 2-Amino-4-hydroxybutanoic acid B N-Boc-2-amino-4-hydroxybutanoic acid A->B Boc Anhydride, Base C N-Boc-Benzyl 2-amino-4-hydroxybutanoate B->C Benzyl Bromide, Base D This compound C->D Trifluoroacetic Acid E 2-Amino-4-hydroxybutanoic acid F This compound p-toluenesulfonate salt E->F Benzyl Alcohol, p-TsOH, Toluene (reflux)

Caption: Overview of synthetic strategies for this compound.

Two-Step Synthesis via N-Protection

This is a widely used and generally high-yielding method that provides a clean product.

Step 1: N-Boc Protection of 2-Amino-4-hydroxybutanoic acid

Materials:

  • 2-Amino-4-hydroxybutanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-4-hydroxybutanoic acid in a mixture of dioxane (or THF) and water.

  • Add sodium hydroxide or triethylamine to the solution to adjust the pH to approximately 9-10.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane (or THF) dropwise to the stirred reaction mixture over a period of 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to ~3 with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-amino-4-hydroxybutanoic acid.

Step 2: Benzyl Esterification

Materials:

  • N-Boc-2-amino-4-hydroxybutanoic acid

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-2-amino-4-hydroxybutanoic acid in anhydrous DMF.

  • Add cesium carbonate to the solution and stir for 15-30 minutes at room temperature.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-Benzyl 2-amino-4-hydroxybutanoate.

Step 3: N-Boc Deprotection

Materials:

  • N-Boc-Benzyl 2-amino-4-hydroxybutanoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-Benzyl 2-amino-4-hydroxybutanoate in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a small amount of DCM and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

G Boc-Protection and Deprotection Cycle Amine R-NH₂ BocAmine R-NH-Boc Amine->BocAmine Boc₂O, Base BocAmine->Amine TFA, DCM

Caption: The reversible nature of Boc protection for amines.

Direct Fischer-Speier Esterification

This method is more direct but can sometimes lead to lower yields and the formation of byproducts.[2]

Materials:

  • 2-Amino-4-hydroxybutanoic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene or Cyclohexane[2]

  • Diethyl ether or Ethyl acetate[2]

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-amino-4-hydroxybutanoic acid, a significant excess of benzyl alcohol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene (or cyclohexane).[2]

  • Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.[2]

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether or ethyl acetate to precipitate the p-toluenesulfonate salt of the product.[2]

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • To obtain the free amine, the salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate), followed by extraction with an organic solvent.

Characterization

As no specific spectral data for this compound is readily available, the following table provides expected characteristic signals based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR ~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.~5.2 ppm (s, 2H): Methylene protons of the benzyl group (O-CH₂-Ph).~3.6-3.8 ppm (m, 1H): Methine proton at the α-carbon (CH-NH₂).~3.5-3.7 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (CH₂-OH).~1.8-2.0 ppm (m, 2H): Methylene protons at the β-carbon (CH₂-CH).Broad singlet: Protons of the amino and hydroxyl groups (exchangeable with D₂O).
¹³C NMR ~173-175 ppm: Carbonyl carbon of the ester.~135-136 ppm: Quaternary aromatic carbon of the benzyl group.~128-129 ppm: Aromatic carbons of the benzyl group.~66-67 ppm: Methylene carbon of the benzyl group (O-CH₂-Ph).~58-60 ppm: Methylene carbon adjacent to the hydroxyl group (CH₂-OH).~54-56 ppm: Methine carbon at the α-carbon (CH-NH₂).~35-37 ppm: Methylene carbon at the β-carbon (CH₂-CH).
IR (Infrared Spectroscopy) ~3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.~3030 cm⁻¹: Aromatic C-H stretching.~2850-2950 cm⁻¹: Aliphatic C-H stretching.~1730-1750 cm⁻¹: C=O stretching of the ester.~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.~1100-1200 cm⁻¹: C-O stretching of the ester.
Mass Spectrometry (MS) [M+H]⁺ = 210.1125: Expected exact mass for the protonated molecule (C₁₁H₁₆NO₃⁺).

Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate. Its key applications include:

  • Peptide Synthesis: As a protected amino acid, it can be incorporated into peptide chains. The benzyl ester protects the C-terminus during peptide coupling reactions.[1]

  • Pharmaceutical Development: It serves as a chiral building block for the synthesis of complex drug molecules where the amino and hydroxyl groups can be further functionalized.[1]

  • Biochemical Research: Derivatives of this compound can be used to probe enzyme mechanisms and protein interactions.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

An In-depth Technical Guide to Benzyl 2-amino-4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-amino-4-hydroxybutanoate, a niche amino acid derivative with potential applications in peptide synthesis and drug development. Due to the limited availability of a registered CAS number for the free base, this document focuses on the hydrochloride salt, specifically (S)-Benzyl 2-amino-4-hydroxybutanoate hydrochloride. This guide covers its chemical identity, synthesis, potential applications, and relevant experimental protocols. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Properties

Identifier Value
IUPAC Name (S)-Benzyl 2-amino-4-hydroxybutanoate hydrochloride
Molecular Formula C₁₁H₁₆ClNO₃
Molecular Weight 245.70 g/mol
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CCO)N.Cl
Physical Form Expected to be a solid
Solubility Expected to be soluble in water and polar organic solvents

Note: The properties listed are based on the hydrochloride salt and may vary for the free base.

Synthesis and Experimental Protocols

The synthesis of benzyl esters of amino acids is a well-established process in organic chemistry. While a specific protocol for (S)-Benzyl 2-amino-4-hydroxybutanoate hydrochloride is not widely published, a general and adaptable method involves the direct esterification of the parent amino acid with benzyl alcohol in the presence of an acid catalyst.

General Experimental Protocol for Benzyl Esterification of Amino Acids

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

  • (S)-2-amino-4-hydroxybutanoic acid

  • Benzyl alcohol (reagent grade)

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)

  • Anhydrous diethyl ether

  • Anhydrous methanol

  • Reaction flask with a condenser and stirring mechanism

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend the (S)-2-amino-4-hydroxybutanoic acid in anhydrous methanol in a reaction flask.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. The addition should be done carefully to control the exothermic reaction. Alternatively, bubble dry hydrogen chloride gas through the suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the starting material is fully dissolved.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude amino acid methyl ester hydrochloride.

  • For transesterification to the benzyl ester, dissolve the crude product in benzyl alcohol.

  • Heat the mixture, and if necessary, use a Dean-Stark apparatus to remove the methanol formed during the reaction.

  • After completion, cool the reaction mixture and precipitate the product by adding anhydrous diethyl ether.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield (S)-Benzyl 2-amino-4-hydroxybutanoate hydrochloride.

Expected Yield and Purity:

Parameter Typical Range
Yield 60-85%
Purity (by HPLC) >95%
Purity (by NMR) Consistent with the expected structure

Synthesis Workflow

G cluster_0 Esterification cluster_1 Transesterification start Start: (S)-2-amino-4-hydroxybutanoic acid step1 Suspend in Methanol start->step1 step2 Add SOCl₂ or HCl (gas) (Acid Catalyst) step1->step2 step3 Reflux step2->step3 step4 Solvent Evaporation step3->step4 intermediate Crude Methyl Ester HCl step4->intermediate step5 Dissolve in Benzyl Alcohol intermediate->step5 step6 Heat (with optional Methanol removal) step5->step6 step7 Precipitate with Ether step6->step7 step8 Filter and Dry step7->step8 end End Product: (S)-Benzyl 2-amino-4-hydroxybutanoate HCl step8->end

Caption: General workflow for the synthesis of (S)-Benzyl 2-amino-4-hydroxybutanoate HCl.

Applications in Drug Development

Amino acid esters, particularly those of non-proteinogenic amino acids, are valuable building blocks in medicinal chemistry. The unique structure of this compound, with its hydroxyl and amino functionalities, offers several potential applications.

  • Peptide Synthesis: It can be incorporated into peptide chains to introduce a hydroxyl group, which can be a site for post-translational modifications or for modulating the peptide's polarity and solubility.

  • Prodrug Design: The ester and amino groups can be used to link the molecule to a parent drug, potentially improving its pharmacokinetic properties such as solubility, stability, and targeted delivery.

  • Chiral Scaffolds: As a chiral molecule, it can serve as a scaffold for the synthesis of more complex enantiomerically pure molecules.

Role in Prodrug Strategy

G cluster_0 Prodrug Design Principle cluster_1 In Vivo Activation ParentDrug Parent Drug (e.g., Poor Solubility) Prodrug Covalent Linkage (Ester or Amide Bond) ParentDrug->Prodrug AminoAcidEster This compound (Promoieity) AminoAcidEster->Prodrug ImprovedProperties Prodrug with Enhanced Properties (e.g., Increased Solubility, Stability) Prodrug->ImprovedProperties EnzymaticCleavage Enzymatic or Chemical Cleavage (in the body) ImprovedProperties->EnzymaticCleavage ActiveDrug Release of Active Parent Drug at Target Site EnzymaticCleavage->ActiveDrug PromoieityMetabolism Metabolized Promoieity EnzymaticCleavage->PromoieityMetabolism

Caption: Conceptual diagram of using this compound as a promoiety in prodrug design.

Potential Signaling Pathway Interactions

While there is no direct research on the signaling pathways modulated by this compound, as a derivative of a modified amino acid, it could potentially interact with pathways sensitive to amino acid levels. One such central pathway is the mTOR (mechanistic Target of Rapamycin) pathway, which is a key regulator of cell growth, proliferation, and metabolism.

Hypothetical Interaction with the mTOR Signaling Pathway

Amino acids are known to activate the mTORC1 complex. It is conceivable that derivatives like this compound could be metabolized to release the free amino acid, which could then contribute to the activation of this pathway.

G AminoAcid Amino Acids (e.g., from metabolism of Benzyl 2-amino-4-hydroxybutanoate) Ragulator Ragulator Complex AminoAcid->Ragulator RagGTPases Rag GTPases Ragulator->RagGTPases mTORC1 mTORC1 RagGTPases->mTORC1 Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream CellGrowth Cell Growth & Proliferation Downstream->CellGrowth ProteinSynthesis Protein Synthesis Downstream->ProteinSynthesis

Caption: A simplified diagram of the mTOR signaling pathway and the potential point of influence for amino acid derivatives.

Conclusion

(S)-Benzyl 2-amino-4-hydroxybutanoate hydrochloride is a promising yet under-characterized chemical entity. Its synthesis is achievable through established methods for amino acid esterification. The presence of multiple functional groups makes it a versatile tool for medicinal chemists, particularly in the realms of peptide synthesis and prodrug design. Further research is warranted to fully elucidate its properties and potential therapeutic applications. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this and similar molecules in drug discovery and development.

Unlocking Therapeutic Potential: A Technical Guide to Benzyl 2-amino-4-hydroxybutanoate in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-amino-4-hydroxybutanoate is a non-proteinogenic amino acid derivative that serves as a versatile building block in synthetic chemistry. Its unique structure, featuring a hydroxylated four-carbon side chain, a primary amine, and a carboxylic acid protected as a benzyl ester, makes it a valuable precursor for creating complex molecules with significant biological potential. While not intrinsically bioactive, its strategic importance lies in its utility for synthesizing modified peptides, peptidomimetics, and small molecule inhibitors targeting various enzymes. This guide explores the potential research applications of this compound, providing detailed experimental protocols and summarizing relevant quantitative data to facilitate its use in drug discovery and development.

Core Properties and Synthetic Utility

This compound is primarily used as a synthetic intermediate. The benzyl ester provides protection for the carboxylic acid, while the primary amine is typically protected with a tert-butoxycarbonyl (Boc) group during synthesis to allow for controlled, stepwise reactions. This dual protection enables its incorporation into larger molecules through standard peptide coupling chemistry or other organic transformations.[1] The hydroxyl group on the side chain offers a key point for further functionalization or for creating specific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol [1]
Structure Benzyl ester of 2-amino-4-hydroxybutanoic acid
Primary Applications Peptide synthesis, Building block for bioactive molecules[1]

Potential Research Applications

The true potential of this compound is realized when it is used as a scaffold to build novel compounds. Its structural motifs are found in several classes of potent enzyme inhibitors.

Kynureninase Inhibitors for Neurological Disorders

The kynurenine pathway is a critical metabolic route for tryptophan degradation, producing several neuroactive metabolites.[1][2][3] Dysregulation of this pathway is implicated in various neurological and psychiatric disorders. One of the key enzymes in this pathway is kynureninase (KYNU). Inhibition of KYNU is a promising therapeutic strategy to modulate the levels of neurotoxic and neuroprotective metabolites. A structural analogue, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, which shares the same core as the parent acid of the title compound, has been shown to be a potent inhibitor of both rat and human kynureninase.[4] This highlights the potential of using this compound as a starting point for synthesizing novel and potent KYNU inhibitors.

Kynurenine_Pathway cluster_inhibition Inhibition Site Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid KYNU Hydroxykynurenine Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Kynurenic_Acid Kynurenic Acid (Neuroprotectant) Kynurenine->Kynurenic_Acid KAT KYNU Kynureninase (KYNU) Target for Inhibition Quinolinic_Acid Quinolinic Acid (Neurotoxin) Hydroxykynurenine->Quinolinic_Acid

Figure 1: Simplified Kynurenine Pathway Highlighting Kynureninase as a Therapeutic Target.
Matrix Metalloproteinase (MMP) Inhibitors for Oncology

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[5][6] Overexpression of certain MMPs, such as MMP-2 and MMP-9, is strongly associated with cancer progression, invasion, and metastasis.[5][7] The butanoate core structure is related to hydroxamic acid derivatives, a well-known class of MMP inhibitors. Indeed, derivatives of N-hydroxybutanamide have demonstrated potent inhibition of MMP-2, MMP-9, and MMP-14 and have shown antitumor and antimetastatic effects in preclinical models. This compound can serve as a scaffold to develop novel, selective MMP inhibitors by modifying its structure to interact with the active site of these enzymes.

MMP_Signaling_in_Metastasis cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) Growth_Factors Growth Factors (e.g., EGF, TGF-β) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Transcription_Factors Transcription Factors (AP-1, NF-κB) PI3K_AKT->Transcription_Factors MAPK_ERK->Transcription_Factors MMP_Gene MMP Gene Transcription Transcription_Factors->MMP_Gene MMPs MMPs (e.g., MMP-2, MMP-9) MMP_Gene->MMPs Synthesis & Secretion ECM_Degradation ECM Degradation MMPs->ECM_Degradation Catalyzes Cell_Invasion Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Leads to

Figure 2: MMP Signaling Pathway in Cancer Metastasis.
Kinase Inhibitors for Signal Transduction Therapy

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Amino acid esters have been successfully used as building blocks for kinase inhibitors. For instance, novel quercetin-3-O-amino acid-esters have been developed as selective inhibitors of Src tyrosine kinase, a non-receptor tyrosine kinase involved in cell proliferation and metastasis.[2][8] The hydroxyl group and amino functionality of this compound provide opportunities to synthesize derivatives that can form key hydrogen bonds and other interactions within the ATP-binding pocket of various kinases.

Src_Kinase_Signaling RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activates STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Proliferation Cell Proliferation Survival, Migration STAT3->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: Simplified Src Kinase Signaling Pathway.

Quantitative Data Summary

While specific quantitative data for this compound itself is not available, the following tables summarize the inhibitory activities of compounds synthesized from structurally related building blocks, illustrating the potential potency that can be achieved.

Table 2: Kynureninase Inhibitor Activity

CompoundTarget EnzymeAssay TypeKᵢ (nM)
2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acidRat KynureninaseEnzyme Inhibition100[4]
2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acidHuman KynureninaseEnzyme Inhibition100[4]

Table 3: MMP Inhibitor Activity

Compound ClassTarget EnzymeAssay TypeIC₅₀ (µM)
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-2, MMP-9, MMP-14Enzyme Inhibition1 - 1.5

Table 4: Kinase Inhibitor Activity

Compound ClassTarget EnzymeAssay TypeIC₅₀ (µM)
Quercetin-3-O-amino acid-estersSrc Tyrosine KinaseEnzyme Inhibition3.2 - 9.9[2]

Experimental Protocols and Workflows

The following section provides detailed methodologies for the synthesis of the protected building block, its incorporation into a peptide, and a representative enzyme inhibition assay.

General Experimental Workflow

The utilization of this compound in a research setting typically follows a multi-step workflow from synthesis to biological evaluation.

Experimental_Workflow A Step 1: Synthesis of N-Boc-Benzyl 2-amino-4-hydroxybutanoate B Step 2: Incorporation into Target Molecule (e.g., SPPS or Solution Phase Synthesis) A->B C Step 3: Deprotection & Purification (e.g., HPLC) B->C D Step 4: Structural Confirmation (e.g., MS, NMR) C->D E Step 5: Biological Screening (e.g., Enzyme Inhibition Assay) D->E F Step 6: Lead Optimization & Structure-Activity Relationship (SAR) Studies E->F

Figure 4: General workflow for utilizing the building block in drug discovery.
Protocol: Synthesis of N-Boc-Benzyl 2-amino-4-hydroxybutanoate

This protocol describes a common method for preparing the Boc-protected benzyl ester of 2-amino-4-hydroxybutanoic acid, which is the functional form used in most synthetic applications.[1]

Materials:

  • 2-amino-4-hydroxybutanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN)

  • Benzyl alcohol

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Boc Protection of the Amine:

    • Dissolve 2-amino-4-hydroxybutanoic acid (1 equivalent) in a mixture of acetonitrile and water.

    • Add sodium hydroxide (approx. 1.1 equivalents) and stir until dissolved.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in acetonitrile dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-2-amino-4-hydroxybutanoic acid.

  • Benzyl Ester Formation:

    • Dissolve the N-Boc-2-amino-4-hydroxybutanoic acid (1 equivalent) in dichloromethane (DCM).

    • Add benzyl alcohol (1.1 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

    • Cool the mixture to 0°C.

    • Add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM dropwise.

    • Stir the reaction at 0°C for 2 hours, then at room temperature overnight.

    • Filter to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-Boc-Benzyl 2-amino-4-hydroxybutanoate.

Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the custom amino acid derivative into a growing peptide chain using standard Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N-Fmoc-Benzyl 2-amino-4-hydroxybutanoate (requires Fmoc protection instead of Boc)

  • Standard Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure (One Coupling Cycle):

  • Resin Preparation: Start with the peptide-resin from the previous cycle (or fresh resin for the first amino acid).

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a fresh portion of the deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (e.g., 5 times) to remove all piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the custom amino acid. Dissolve N-Fmoc-Benzyl 2-amino-4-hydroxybutanoate (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and let it stand for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, wash and dry the resin.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl ester).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol: Kynureninase (KYNU) Fluorogenic Inhibition Assay

This protocol provides a method to screen compounds for their ability to inhibit kynureninase activity using a fluorogenic substrate.

Materials:

  • Recombinant human Kynureninase (KYNU) enzyme

  • Substrate: L-Kynurenine or a fluorogenic analogue

  • Assay Buffer: e.g., 50 mM Potassium Phosphate buffer, pH 7.5

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute the KYNU enzyme and substrate to their final working concentrations in the assay buffer.

  • Compound Plating:

    • Add 1 µL of test compound dilutions (in DMSO) to the wells of the 96-well plate. For the control wells, add 1 µL of DMSO.

  • Enzyme Addition:

    • Add 50 µL of the diluted KYNU enzyme solution to each well.

    • Mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the product (e.g., for the product of L-kynurenine cleavage, anthranilic acid, use Ex/Em ≈ 315/415 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery. While its direct biological activity is limited, its true power lies in its role as a key building block for the synthesis of potent and selective enzyme inhibitors. By leveraging its unique structural features, scientists can develop novel therapeutic candidates targeting critical pathways in neurology, oncology, and other disease areas. The protocols and data presented in this guide provide a foundational framework for incorporating this compound into innovative research and development programs.

References

Technical Guide: Solubility of Benzyl 2-amino-4-hydroxybutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl 2-amino-4-hydroxybutanoate is an amino acid ester of significant interest in organic synthesis, particularly as an intermediate in the preparation of peptides and other pharmacologically active molecules.[1] Its solubility in various organic solvents is a critical parameter for its purification, reaction setup, and formulation. This technical guide provides an overview of the known solubility characteristics of this compound, details a general experimental protocol for solubility determination, and outlines a common synthetic route.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃[1]
Molecular Weight209.24 g/mol [1]
IUPAC NameThis compound
Canonical SMILESC1=CC=C(C=C1)COC(=O)C(CCO)N
InChI KeyPIICDTONQLAGTM-UHFFFAOYSA-N

Solubility Data

Qualitative solubility information for this compound has been reported. The compound is described as being soluble in organic solvents such as dichloromethane and methanol.[1] Conversely, it is suggested to have limited solubility in water, which is attributed to the hydrophobic nature of the benzyl group.[1]

Despite a thorough review of available scientific literature, patents, and chemical databases, no quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents was found. The following table summarizes the available qualitative information.

SolventSolubilityTemperature (°C)Pressure (atm)
DichloromethaneSolubleNot ReportedNot Reported
MethanolSolubleNot ReportedNot Reported
WaterLimitedNot ReportedNot Reported

Given the absence of quantitative data, researchers are encouraged to determine the solubility of this compound in their specific solvent systems of interest using standard experimental protocols.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on standard procedures for determining the solubility of amino acids and their derivatives.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (e.g., methanol, dichloromethane, analytical grade)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Pipettes and syringes

  • Filter (e.g., 0.2 µm PTFE syringe filter)

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation is reached. The equilibration time should be determined empirically.

  • Sample Collection and Filtration:

    • After equilibration, stop the agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Determine the mass of the filtered solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the compound.

    • Once the solvent is completely removed, place the vial in a vacuum desiccator to ensure all residual solvent is removed.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant collected) x 100

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 sampling1 Collect supernatant prep2->sampling1 sampling2 Filter to remove solids sampling1->sampling2 analysis1 Evaporate solvent sampling2->analysis1 analysis2 Weigh dried solute analysis1->analysis2 calc1 Calculate solubility analysis2->calc1

Caption: Experimental workflow for determining the solubility of a compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the protection of the amino group of 2-amino-4-hydroxybutanoic acid, followed by esterification with benzyl alcohol.[1] The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for the amine functionality.[1]

General Synthetic Pathway:

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products reactant1 2-Amino-4-hydroxybutanoic acid step1 1. Amine Protection reactant1->step1 reactant2 Di-tert-butyl dicarbonate (Boc)₂O reactant2->step1 reactant3 Benzyl alcohol step2 2. Esterification reactant3->step2 intermediate Boc-protected amino acid step1->intermediate product This compound step2->product intermediate->step2

Caption: A general synthetic pathway for this compound.

Conclusion

While this compound is qualitatively known to be soluble in common organic solvents like dichloromethane and methanol, there is a notable absence of quantitative solubility data in the public domain. This guide provides a detailed, generalized experimental protocol to enable researchers to determine this critical parameter for their specific needs. Understanding the solubility of this compound is essential for its effective use in research and development, particularly in the fields of peptide synthesis and drug discovery.

References

An In-depth Technical Guide on the Stability and Degradation Profile of Benzyl 2-amino-4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted stability and degradation profile of Benzyl 2-amino-4-hydroxybutanoate based on the known reactivity of its functional groups and established principles of drug degradation. Specific experimental data for this molecule is not publicly available. The information herein is intended to guide research and development activities.

Introduction

This compound is an amino acid derivative that serves as a valuable intermediate in the synthesis of peptides and other pharmaceutical compounds.[1] Its structure comprises a benzyl ester protecting the carboxylic acid, a primary amino group, and a primary hydroxyl group. Understanding the stability and degradation profile of this molecule is critical for the development of robust synthetic routes, stable formulations, and reliable analytical methods. This guide outlines the predicted degradation pathways under various stress conditions and provides detailed, generalized experimental protocols for conducting forced degradation studies.

Predicted Stability and Degradation Profile

The chemical stability of this compound is primarily influenced by its three key functional groups: the benzyl ester, the primary amine, and the primary alcohol. Degradation is expected to occur via hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis of the benzyl ester bond is a primary degradation pathway under both acidic and basic conditions.[1]

  • Acidic Hydrolysis: In the presence of acid, the ester is expected to hydrolyze to form 2-amino-4-hydroxybutanoic acid and benzyl alcohol.

  • Basic Hydrolysis (Saponification): Under basic conditions, the ester will be saponified to yield the corresponding carboxylate salt of 2-amino-4-hydroxybutanoic acid and benzyl alcohol.

Oxidative Degradation

The molecule possesses two sites susceptible to oxidation: the amino group and the hydroxyl group.

  • Oxidation of the Amino Group: The primary amine can undergo oxidative deamination to form an α-keto acid.[2][3][4] This process can be initiated by various oxidizing agents.

  • Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid, depending on the strength of the oxidizing agent.[5]

Photolytic Degradation

Benzyl esters are known to be susceptible to photohydrolysis upon exposure to UV light.[1] This pathway would lead to the formation of 2-amino-4-hydroxybutanoic acid and benzyl alcohol. The energy from the light can also initiate free-radical mediated degradation pathways.

Thermal Degradation

While benzyl esters are generally stable at ambient temperatures, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. The specific thermal stability would need to be determined experimentally.[6]

Data Presentation: Predicted Degradation Products

The following table summarizes the predicted degradation products of this compound under various stress conditions.

Stress ConditionPredicted Primary Degradation ProductsSecondary Degradation Products
Acidic Hydrolysis 2-amino-4-hydroxybutanoic acid, Benzyl alcohol-
Basic Hydrolysis 2-amino-4-hydroxybutanoate salt, Benzyl alcohol-
Oxidation Benzyl 2-keto-4-hydroxybutanoate, Benzyl 2-amino-4-oxobutanoateBenzyl 2-amino-4-carboxybutanoate
Photolysis 2-amino-4-hydroxybutanoic acid, Benzyl alcoholProducts from radical degradation
Thermal Products of hydrolysis and oxidationFurther decomposition products

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7] The following protocols are generalized and should be adapted based on the specific properties of the compound and the analytical techniques employed. A target degradation of 5-20% is generally considered appropriate.[8]

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This stock solution will be used for the subsequent stress studies.

Hydrolytic Degradation Protocol
  • Acidic Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Basic Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Neutral Condition:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the mixture at 60°C for 24 hours.

    • Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Oxidative Degradation Protocol
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Photolytic Degradation Protocol
  • Expose a solution of this compound (0.1 mg/mL in a suitable solvent) in a photostability chamber.

  • The exposure should be to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.[7]

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples at appropriate time points.

Thermal Degradation Protocol
  • Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

  • Also, heat a solution of the compound (1 mg/mL) at 70°C for 48 hours.

  • After the specified time, cool the samples and prepare solutions for analysis at a concentration of 0.1 mg/mL.

Analytical Methodology

A validated stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[9]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is often suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of unknown degradation products.[9]

Mandatory Visualizations

Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod1 2-amino-4-hydroxybutanoic acid parent->hydrolysis_prod1 H+/OH- hydrolysis_prod2 Benzyl alcohol parent->hydrolysis_prod2 H+/OH- oxidation_prod1 Benzyl 2-keto-4-hydroxybutanoate parent->oxidation_prod1 [O] oxidation_prod2 Benzyl 2-amino-4-oxobutanoate parent->oxidation_prod2 [O] photolysis_prod1 2-amino-4-hydroxybutanoic acid parent->photolysis_prod1 hv photolysis_prod2 Benzyl alcohol parent->photolysis_prod2 hv

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Forced Degradation

G cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, RT) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photolysis (ICH Q1B) start->photo thermal Thermal (70°C, Solid & Solution) start->thermal analysis Sample Preparation & Dilution to 0.1 mg/mL acid->analysis base->analysis neutral->analysis oxidation->analysis photo->analysis thermal->analysis hplc Stability-Indicating HPLC-UV/MS Analysis analysis->hplc report Data Analysis & Report Generation hplc->report

Caption: Workflow for conducting forced degradation studies.

References

Chiral Synthesis of Benzyl 2-amino-4-hydroxybutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl 2-amino-4-hydroxybutanoate, a chiral building block of significant interest in medicinal chemistry and drug development, presents a unique synthetic challenge due to the presence of a stereocenter at the α-carbon. The selective synthesis of its enantiomers is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the key strategies for the chiral synthesis of this compound, with a focus on chemoenzymatic methods. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers and scientists in this field.

While direct asymmetric synthesis of this compound is not extensively documented, a robust and highly stereoselective approach involves a two-stage process: the chemoenzymatic synthesis of the chiral precursor, (S)- or (R)-2-amino-4-hydroxybutanoic acid, followed by its protection and esterification.

Chemoenzymatic Synthesis of Chiral 2-amino-4-hydroxybutanoic Acid

A highly efficient and stereoselective method for the synthesis of chiral 2-amino-4-hydroxybutanoic acid involves a one-pot, two-step enzymatic cascade. This approach utilizes an aldolase to create the carbon-carbon bond and a transaminase to introduce the chiral amine group with high enantioselectivity.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-2-amino-4-hydroxybutanoic Acid

This protocol is adapted from established biocatalytic methods for the synthesis of chiral amino acids.

Materials:

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium pyruvate

  • L-Alanine

  • Pyridoxal 5'-phosphate (PLP)

  • Class II pyruvate aldolase (e.g., from E. coli)

  • (S)-selective ω-transaminase

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Syringe pump

  • Reaction vessel with stirrer and temperature control

Procedure:

  • A reaction mixture is prepared by dissolving sodium pyruvate (e.g., 0.2 M) and L-alanine (e.g., 0.4 M) in 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM PLP.

  • The Class II pyruvate aldolase and the (S)-selective ω-transaminase are added to the reaction mixture.

  • Formaldehyde solution is added continuously to the stirred reaction mixture via a syringe pump at a controlled rate (e.g., 0.1 M/h). The continuous addition is crucial to maintain a low stationary concentration of formaldehyde, which can be inhibitory to the enzymes at high concentrations.

  • The reaction is maintained at a constant temperature (e.g., 30°C) and pH (e.g., 7.0) for a specified duration (e.g., 24-48 hours).

  • Reaction progress is monitored by techniques such as HPLC to determine the conversion of starting materials and the formation of the product.

  • Upon completion, the enzymes are removed by heat denaturation or ultrafiltration.

  • The product, (S)-2-amino-4-hydroxybutanoic acid, is purified from the reaction mixture using ion-exchange chromatography.

Data Presentation

The following table summarizes typical quantitative data for the chemoenzymatic synthesis of chiral 2-amino-4-hydroxybutanoic acid.

ParameterValue
Substrate ConcentrationFormaldehyde, Pyruvate
Product(S)-2-amino-4-hydroxybutanoic acid
Yield>85%
Enantiomeric Excess (ee)>99%
Key EnzymesPyruvate aldolase, ω-Transaminase
Reaction Time24 - 48 hours
Temperature30°C
pH7.0

Synthesis of this compound via Protection and Esterification

Once the chiral 2-amino-4-hydroxybutanoic acid is obtained, the synthesis of the target benzyl ester is typically achieved through a two-step sequence involving the protection of the amino group followed by esterification of the carboxylic acid.

Step 1: Protection of the Amino Group

The amino group is commonly protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during the subsequent esterification.

Experimental Protocol: Boc Protection

  • Chiral 2-amino-4-hydroxybutanoic acid is dissolved in a suitable solvent system, such as a mixture of acetonitrile and water.

  • A base, such as sodium hydroxide or 4-dimethylaminopyridine (DMAP), is added to the solution.

  • Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

  • The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • The reaction mixture is then acidified, and the Boc-protected product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated to yield the Boc-protected chiral 2-amino-4-hydroxybutanoic acid.

Step 2: Esterification with Benzyl Alcohol

The Boc-protected amino acid is then esterified with benzyl alcohol to yield the final product.

Experimental Protocol: Benzylation

  • The Boc-protected chiral 2-amino-4-hydroxybutanoic acid is dissolved in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Benzyl alcohol is added to the solution, typically in a slight excess.

  • A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like DMAP, is added to facilitate the esterification.

  • The reaction mixture is stirred at room temperature until the reaction is complete.

  • The reaction mixture is filtered to remove any solid by-products (e.g., dicyclohexylurea if DCC is used).

  • The filtrate is washed with aqueous solutions to remove excess reagents and by-products.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the pure Benzyl 2-(tert-butoxycarbonylamino)-4-hydroxybutanoate.

Step 3: Deprotection (Optional)

If the final product with a free amino group is desired, the Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid in DCM).

Data Presentation

The following table summarizes typical quantitative data for the protection and esterification steps. Actual yields can vary depending on the specific conditions and scale of the reaction.

StepReagentsProductTypical Yield
Boc ProtectionBoc₂O, Base (e.g., NaOH, DMAP)Boc-2-amino-4-hydroxybutanoic acid85-95%
EsterificationBenzyl alcohol, Coupling agent (e.g., DCC, EDC)Benzyl 2-(tert-butoxycarbonylamino)-4-hydroxybutanoate70-90%
DeprotectionAcid (e.g., TFA)This compound>90%

Visualizations

Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Synthesis cluster_0 One-Pot Biocatalytic Cascade Formaldehyde Formaldehyde Aldolase Pyruvate Aldolase Formaldehyde->Aldolase Pyruvate Pyruvate Pyruvate->Aldolase Oxo_acid 4-Hydroxy-2-oxobutanoic acid Aldolase->Oxo_acid Transaminase ω-Transaminase Oxo_acid->Transaminase Amino_acid Chiral 2-Amino-4-hydroxybutanoic Acid Transaminase->Amino_acid Pyruvate2 Pyruvate Transaminase->Pyruvate2 L_Alanine L-Alanine L_Alanine->Transaminase Chemical_Synthesis cluster_1 Protection and Esterification Amino_Acid Chiral 2-Amino-4-hydroxybutanoic Acid Boc_Protection Boc Protection (Boc₂O, Base) Amino_Acid->Boc_Protection Boc_Protected Boc-Protected Amino Acid Boc_Protection->Boc_Protected Esterification Esterification (Benzyl Alcohol, Coupling Agent) Boc_Protected->Esterification Protected_Ester Boc-Protected Benzyl Ester Esterification->Protected_Ester Deprotection Deprotection (Acid, e.g., TFA) Protected_Ester->Deprotection Final_Product This compound Deprotection->Final_Product

Spectroscopic Analysis of Benzyl 2-amino-4-hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for Benzyl 2-amino-4-hydroxybutanoate, a key intermediate in pharmaceutical and peptide synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure and established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this molecule.

The molecular structure of this compound consists of a benzyl ester, a primary amine, a primary alcohol, and a chiral center at the alpha-carbon. These functional groups give rise to characteristic signals in various spectroscopic analyses.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.35m5HAr-H
~ 5.15s2HPh-CH₂ -O
~ 3.70t2HHO-CH₂ -
~ 3.50t1H-CH (NH₂)-
~ 2.0-2.2m2H-CH₂-CH₂ -CH-
~ 1.8 (broad s)-2H-NH₂
~ 1.6 (broad s)-1H-OH
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Carbon Assignment
~ 174C =O (Ester)
~ 136Ar-C (Quaternary)
~ 128.5Ar-C H
~ 128.2Ar-C H
~ 128.0Ar-C H
~ 67Ph-C H₂-O
~ 60HO-C H₂-
~ 55-C H(NH₂)
~ 35-CH₂-C H₂-CH-
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200 (broad)O-H stretchAlcohol
3350-3250 (medium)N-H stretchPrimary Amine
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
~ 1735 (strong)C=O stretchEster
1600, 1495, 1455C=C stretchAromatic Ring
~ 1600 (medium)N-H bendPrimary Amine
~ 1250 (strong)C-O stretchEster
~ 1050 (medium)C-O stretchPrimary Alcohol
Table 4: Predicted Mass Spectrometry Data
m/zProposed Fragment
209[M]⁺ (Molecular Ion)
108[C₇H₈O]⁺ (Benzyl alcohol)
91[C₇H₇]⁺ (Tropylium ion)
102[M - C₇H₇O]⁺ (Loss of benzyloxy radical)
74[H₂N=CH-CO₂H]⁺ (From cleavage alpha to the amine)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide and press it into a transparent disk. For ATR, place a small amount of the sample directly on the ATR crystal. If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. Acquire the full scan mass spectrum to determine the molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

The Latent Bio-Potential: A Technical Guide to the Biological Activities of Benzyl 2-amino-4-hydroxybutanoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-amino-4-hydroxybutanoate, a key intermediate in synthetic organic chemistry, has garnered limited attention for its intrinsic biological activities. However, a growing body of evidence suggests that its structural scaffold is a promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities exhibited by derivatives of this compound, focusing on their potential as anticonvulsant, antimicrobial, and anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to equip researchers and drug development professionals with a comprehensive understanding of the therapeutic potential harbored within this chemical class.

Introduction

This compound serves primarily as a versatile building block in the synthesis of complex molecules, particularly in the realm of peptide chemistry. Its protected amino and carboxylic acid functionalities make it an ideal starting material for creating diverse libraries of compounds. While the parent molecule itself has not been extensively studied for its biological effects, structural analogs and derivatives have demonstrated significant pharmacological potential. This guide consolidates the available data on these derivatives, highlighting key structure-activity relationships and providing a foundation for future drug discovery efforts.

Anticonvulsant Activity of N'-Benzyl Amino Acid Amide Derivatives

A notable area of investigation for derivatives of amino acids, structurally related to this compound, is their potential as anticonvulsant agents. Research into N'-benzyl 2-substituted 2-amino acetamides has revealed potent activities in preclinical seizure models.

Quantitative Data

The following table summarizes the in vivo anticonvulsant activity of representative N'-benzyl 2-amino acetamide derivatives in the maximal electroshock seizure (MES) model in mice. The data is presented as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.

Compound IDR-Group at C2MES ED50 (mg/kg, i.p.)Reference
1 Isopropyl15[1]
2 tert-Butyl14[1]
3 Methoxy>30, <100[1]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.

Animals: Male albino mice (20-30 g) are used.

Procedure:

  • Animals are administered the test compound intraperitoneally (i.p.).

  • After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint, indicating anticonvulsant activity.

  • The ED50 is calculated using statistical methods, such as the log-probit method, from the dose-response data.[2]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

The anticonvulsant activity of N'-benzyl 2-amino acetamides is significantly influenced by the nature of the substituent at the C2 position.

SAR_Anticonvulsant cluster_sar Structure-Activity Relationship Core N'-Benzyl 2-amino acetamide Core R-Group at C2 Alkyl Bulky Alkyl Groups (e.g., Isopropyl, tert-Butyl) Core:f1->Alkyl Substitution with Heteroatom Heteroatom-containing Groups (e.g., Methoxy) Core:f1->Heteroatom Substitution with Potent Potent Anticonvulsant Activity (Low ED50) Alkyl->Potent Leads to Moderate Moderate Anticonvulsant Activity (Higher ED50) Heteroatom->Moderate Leads to

Caption: SAR for anticonvulsant N'-benzyl 2-amino acetamides.

Antimicrobial Activity of Amino Acid Derivatives

Derivatives of amino acids have also been explored for their potential to combat microbial infections. N-substituted-β-amino acid derivatives and other benzyl derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative N-substituted-β-amino acid and benzyl bromide derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound TypeDerivativeOrganismMIC (µg/mL)Reference
N-Substituted-β-amino acidHydrazone derivativeStaphylococcus aureus4 - 16[3]
N-Substituted-β-amino acidThiosemicarbazide derivativeStaphylococcus aureus4 - 16[3]
Benzyl bromideDerivative 1aCandida albicans250[4]
Benzyl bromideDerivative 1cStreptococcus pyogenes500[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is determined using a broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal cultures

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate.

  • Each well is inoculated with a standardized suspension of the microorganism.

  • Positive (microorganism and medium) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][5]

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening compounds for antimicrobial activity.

Antimicrobial_Workflow cluster_workflow Antimicrobial Screening Workflow start Synthesize Derivative Library prepare_plates Prepare Serial Dilutions of Compounds in 96-well Plates start->prepare_plates prepare_cultures Prepare Standardized Microbial Cultures inoculate Inoculate Plates with Microbial Cultures prepare_cultures->inoculate prepare_plates->inoculate incubate Incubate Plates inoculate->incubate read_results Read MIC values incubate->read_results analyze Analyze Data & Identify Hits read_results->analyze

Caption: Workflow for antimicrobial MIC testing.

Anticancer Activity of Benzyl and Amino Acid Derivatives

The structural motifs present in this compound derivatives are also found in compounds with potent anticancer activity. Various studies have demonstrated the cytotoxic effects of such derivatives against a range of human cancer cell lines.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity (IC50) of representative benzyl alcohol and 2-amino-4-aryl-pyrimidine derivatives against several human cancer cell lines. The IC50 is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound TypeDerivativeCell LineIC50 (µM)Reference
Benzyl alcohol derivativeCompound 12MDA-MB-231 (Breast)78.71 ± 8.3[6]
2-Amino-4-aryl-pyrimidineCompound 7bMCF-7 (Breast)0.48 ± 0.11[7]
2-Amino-4-aryl-pyrimidineCompound 7bHeLa (Cervical)0.74 ± 0.13[7]
2-Amino-4-aryl-pyrimidineCompound 5fVarious0.45 - 1.66[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved by adding a solubilization solution.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.[7]

Potential Signaling Pathways in Anticancer Activity

While specific signaling pathways for direct derivatives of this compound are not yet elucidated, studies on structurally related anticancer compounds suggest potential mechanisms of action. For instance, some 2-amino-4-aryl-pyrimidine derivatives have been shown to modulate key cancer-related signaling pathways.

Caption: Potential signaling pathways targeted by anticancer derivatives.[7]

Conclusion and Future Directions

This compound, while unassuming in its own right, provides a rich chemical scaffold for the development of novel therapeutic agents. The diverse biological activities—anticonvulsant, antimicrobial, and anticancer—exhibited by its structural relatives underscore the vast potential that lies in the systematic exploration and modification of this core structure.

Future research should focus on:

  • Synthesis and screening of a focused library of direct derivatives of this compound to establish a clear structure-activity relationship for the core molecule.

  • Elucidation of the specific molecular targets and signaling pathways modulated by the most potent derivatives to understand their mechanisms of action.

  • Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties, paving the way for in vivo efficacy studies and potential clinical development.

This technical guide serves as a foundational resource to stimulate and guide these future endeavors, with the ultimate goal of translating the latent bio-potential of this compound derivatives into tangible therapeutic benefits.

References

Methodological & Application

Application Notes: Use of 2-Amino-4-hydroxybutanoate Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Benzyl 2-amino-4-hydroxybutanoate is a derivative of the non-canonical amino acid, 2-amino-4-hydroxybutanoic acid (Ahb). In this form, the carboxylic acid functional group is protected as a benzyl ester. While this specific molecule can serve as an intermediate, for practical application in modern stepwise peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), it is typically converted into a more suitable building block.[1] The most common methodology, Fmoc-SPPS, requires an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and, for the side-chain hydroxyl, an acid-labile protecting group such as tert-butyl (tBu) is often employed to prevent unwanted side reactions.[2][3]

The incorporation of non-canonical amino acids like Ahb into peptide chains is a key strategy in drug discovery and chemical biology. It allows for the synthesis of peptide analogs with modified structures, enhanced stability against enzymatic degradation, and novel biological activities.[4][5] These modified peptides are valuable as therapeutic agents, research tools for studying protein interactions, and components of novel biomaterials.[1][6]

2. Protecting Group Strategy for SPPS

Modern peptide synthesis relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[7] For incorporating a hydroxy amino acid like Ahb using the standard Fmoc/tBu strategy, the protection scheme is as follows:

  • α-Amino Group: Protected with the Fmoc group, which is base-labile and removed at each cycle with a piperidine solution.[7][8]

  • Side-Chain Hydroxyl Group: Protected with the acid-labile tert-butyl (tBu) group. This group is stable to the basic conditions of Fmoc removal but is cleaved during the final step.[2][3]

  • C-Terminal Carboxyl Group: Anchored to a solid support (resin) via a cleavable linker.

  • Final Cleavage: All side-chain protecting groups (like tBu) and the resin linker are cleaved simultaneously using a strong acid, typically Trifluoroacetic acid (TFA).[8]

G cluster_0 Orthogonal Protection Scheme for Fmoc-Ahb(tBu)-OH cluster_1 Deprotection Conditions Peptide Fmoc-NH-CH(R)-COOH (Protected Amino Acid) Fmoc Fmoc Group (α-Amino) Peptide->Fmoc protects SideChain tBu Group (Side-Chain OH) Peptide->SideChain protects Carboxyl Carboxyl Group (-COOH) Peptide->Carboxyl activated for coupling Fmoc_Removal Base (e.g., 20% Piperidine) Fmoc->Fmoc_Removal removed by Final_Cleavage Strong Acid (e.g., 95% TFA) SideChain->Final_Cleavage removed by

Caption: Orthogonal protection strategy in Fmoc-SPPS.

Experimental Protocols

This section provides a detailed protocol for the manual incorporation of a protected 2-amino-4-hydroxybutanoate derivative, Fmoc-L-2-amino-4-hydroxybutanoate(tBu) , into a peptide sequence using Fmoc-based solid-phase synthesis on a standard resin like Rink Amide (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid).[8][9]

3. General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis involves sequential cycles of deprotection and coupling to build the peptide chain on a solid support.

workflow start Start: Resin with Exposed Amine deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection If Fmoc is present coupling Amino Acid Coupling (Fmoc-AA(PG)-OH + Activator + Base) start->coupling If starting resin wash1 Wash (DMF) deprotection->wash1 wash1->coupling wash2 Wash (DMF) coupling->wash2 check Is Synthesis Complete? wash2->check check->deprotection No cleavage Final Cleavage & Deprotection (TFA Cocktail) check->cleavage Yes end Purified Peptide cleavage->end after purification

Caption: General workflow for a single cycle in Fmoc-SPPS.

4. Detailed Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Materials:

  • Resin (e.g., Rink Amide, 100-200 mesh)

  • Fmoc-L-2-amino-4-hydroxybutanoate(tBu)

  • Coupling/Activating Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail (Reagent R): 90% TFA, 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole[10]

  • Cold Diethyl Ether

Procedure:

  • Resin Swelling:

    • Place the resin (approx. 135 mg for a 0.74 mmol/g loading) in a reaction vessel.

    • Add DMF (3-5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection (if applicable):

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (3 mL of 20% piperidine in DMF).

    • Agitate for 5-7 minutes. Drain.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 3 mL).

  • Coupling of Fmoc-L-2-amino-4-hydroxybutanoate(tBu):

    • In a separate vial, prepare the activation solution:

      • Dissolve Fmoc-L-2-amino-4-hydroxybutanoate(tBu) (4 equivalents, ~0.4 mmol) and HATU (3.9 equivalents, ~0.39 mmol) in DMF (2 mL).

      • Add DIPEA (8 equivalents, ~0.8 mmol).

    • Let the solution pre-activate for 1-2 minutes.

    • Add the activation solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

    • Drain the coupling solution and wash the resin with DMF (5 x 3 mL).

  • Chain Elongation:

    • To add the next amino acid, repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) with the desired Fmoc-protected amino acid.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF (3x), followed by DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum for at least 1 hour.

    • Add the cleavage cocktail (e.g., Reagent R, 2-3 mL) to the dry resin.[10]

    • Agitate at room temperature for 2-3 hours.

    • Filter the solution to separate the resin, collecting the filtrate which contains the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the resulting peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

Data Presentation

The following tables summarize typical parameters and reagents used in the Fmoc-SPPS protocol. Exact yields are sequence-dependent but coupling efficiency per step is generally very high.

Table 1: Reagents for Key SPPS Steps (0.1 mmol scale)

StepReagentEquivalents (vs. Resin)Typical AmountPurpose
Coupling Fmoc-AA(PG)-OH4 eq0.4 mmolAmino Acid Building Block
HATU3.9 eq0.39 mmolActivating Agent
DIPEA8 eq0.8 mmolActivation Base
Deprotection Piperidine20% v/v in DMF3 mLFmoc Group Removal
Cleavage TFA Cocktail-2-3 mLCleavage & Side-Chain Deprotection

Table 2: Standard Operating Conditions

ProcessParameterTypical Value / Condition
Resin Swelling Time30 - 60 minutes
SolventDMF
Fmoc Deprotection Time2 x (5-15) minutes
Reagent20% Piperidine in DMF
Coupling Reaction Time1 - 4 hours
TemperatureRoom Temperature
Final Cleavage Time2 - 3 hours
ReagentTFA-based cocktail with scavengers

References

Application Notes and Protocols: Benzyl 2-amino-4-hydroxybutanoate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-amino-4-hydroxybutanoate is a valuable chiral building block in medicinal chemistry, particularly in the design and synthesis of peptidomimetics and other complex molecular architectures with therapeutic potential. Its unique structural features, including a protected amino group, a benzyl ester, and a hydroxyl functionality, allow for regioselective modifications, making it an ideal starting material for creating diverse compound libraries for drug discovery. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent enzyme inhibitors, with a focus on metalloprotease targets.

Key Applications in Drug Discovery

This compound serves as a crucial precursor for the synthesis of phosphinic pseudopeptides. These compounds are transition-state analogue inhibitors of zinc metalloproteases, a class of enzymes implicated in a wide range of physiological and pathological processes, including cardiovascular regulation, inflammation, and cancer. The phosphinic moiety mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and selective inhibition of the target enzyme.[1][2][3]

One notable application is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. ACE is a key regulator of blood pressure, and its inhibition is a well-established therapeutic strategy for hypertension and heart failure.[4][5] this compound can be utilized in the synthesis of phosphinic peptides that selectively target specific domains of ACE, offering the potential for improved efficacy and reduced side effects.[2][6]

Case Study: Synthesis of RXP407, a Selective ACE Inhibitor

RXP407 is a potent and selective phosphinic peptide inhibitor of the N-domain of somatic ACE.[2][6] Its structure is Ac-Asp-(L)Pheψ(PO₂-CH₂)(L)Ala-Ala-NH₂, where the phosphinic peptide linkage provides the inhibitory activity. The synthesis of RXP407 can be accomplished using a combination of solution-phase and solid-phase peptide synthesis (SPPS) techniques, with a key step involving the formation of the phosphinic dipeptide building block derived from a 2-amino-4-hydroxybutanoic acid precursor.

Quantitative Data for RXP407
CompoundTargetParameterValue
RXP407Angiotensin-Converting Enzyme (N-domain)Kᵢ12 nM[2]
RXP407Angiotensin-Converting Enzyme (C-domain)Kᵢ>1000 nM[2][6]

Experimental Protocols

Synthesis of the Phosphinic Pseudodipeptide Building Block

This protocol outlines the synthesis of a key intermediate, a protected phosphinic dipeptide, which can be further elaborated to generate inhibitors like RXP407. The synthesis involves the reaction of a protected this compound derivative.

Workflow for Phosphinic Pseudodipeptide Synthesis

cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Phosphinate Formation cluster_2 Step 3: Coupling Start This compound Protect_OH Protect Hydroxyl Group (e.g., TBDMS) Start->Protect_OH Activate_Amino N-protection (e.g., Boc) & Carboxyl Activation Protect_OH->Activate_Amino Phosphinate_Reaction Reaction with Hypophosphorous Acid Derivative Activate_Amino->Phosphinate_Reaction Intermediate Phosphinic Acid Intermediate Phosphinate_Reaction->Intermediate Coupling Coupling with Amino Acid Ester (e.g., Ala-OMe) Intermediate->Coupling Dipeptide Protected Phosphinic Dipeptide Coupling->Dipeptide Resin Rink Amide Resin Couple_Ala1 Couple Fmoc-Ala-OH Resin->Couple_Ala1 Deprotect1 Fmoc Deprotection Couple_Ala1->Deprotect1 Couple_Ala2 Couple Fmoc-Ala-OH Deprotect1->Couple_Ala2 Deprotect2 Fmoc Deprotection Couple_Ala2->Deprotect2 Couple_Phosphinic Couple Protected Phosphinic Dipeptide Deprotect2->Couple_Phosphinic Deprotect3 Boc Deprotection Couple_Phosphinic->Deprotect3 Couple_Asp Couple Fmoc-Asp(OtBu)-OH Deprotect3->Couple_Asp Deprotect4 Fmoc Deprotection Couple_Asp->Deprotect4 Acetylation N-terminal Acetylation Deprotect4->Acetylation Cleavage Cleavage from Resin & Deprotection Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification RXP407 RXP407 Purification->RXP407 Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin ACE ACE RXP407 RXP407 RXP407->ACE Inhibits

References

Protecting Group Strategies for Benzyl 2-amino-4-hydroxybutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of Benzyl 2-amino-4-hydroxybutanoate. This versatile building block is crucial in the development of pharmaceuticals and other bioactive molecules, making the precise control of its reactive amino and hydroxyl functionalities paramount.[1] The following sections will detail orthogonal protection and deprotection strategies, enabling selective manipulation of the molecule for complex synthetic routes.

Introduction to Protecting Group Strategy

In the synthesis of complex organic molecules like derivatives of this compound, it is essential to temporarily block reactive functional groups to prevent unwanted side reactions. This process, known as protection, is followed by a deprotection step to regenerate the original functional group. An effective protecting group strategy, particularly an orthogonal one, allows for the selective removal of one protecting group in the presence of others, providing precise control over the synthetic pathway.[2]

For this compound, which possesses a primary amine, a primary hydroxyl group, and a benzyl ester, a well-designed protecting group strategy is critical. The most common protecting groups for the amino functionality are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[][4] The hydroxyl group is typically protected as a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether.[5][6][7]

Orthogonal Protection Strategy Workflow

An orthogonal protecting group strategy for this compound allows for the selective deprotection of the amino and hydroxyl groups. This is crucial for subsequent modifications at either position.

Orthogonal_Protection cluster_start cluster_protection Protection Steps cluster_intermediate cluster_deprotection Selective Deprotection cluster_end Start This compound Boc_protection Boc Protection (Amino Group) Start->Boc_protection Boc2O, Base Silyl_protection Silyl Ether Protection (Hydroxyl Group) Boc_protection->Silyl_protection TBDMSCl, Imidazole Protected_Intermediate Fully Protected Intermediate Silyl_protection->Protected_Intermediate Acidic_deprotection Acidic Condition (e.g., TFA) Protected_Intermediate->Acidic_deprotection Fluoride_deprotection Fluoride Source (e.g., TBAF) Protected_Intermediate->Fluoride_deprotection Free_Amine Free Amino Group Acidic_deprotection->Free_Amine Free_Hydroxyl Free Hydroxyl Group Fluoride_deprotection->Free_Hydroxyl

Caption: Orthogonal protection and deprotection workflow for this compound.

Application Notes

Amino Group Protection

The primary amino group of this compound is a nucleophilic site that readily reacts with electrophiles. Protection of this group is essential before undertaking reactions involving the hydroxyl group or other modifications.

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[][8] This makes it orthogonal to the benzyl ester and silyl ethers, which are stable to mild acid. The introduction of the Boc group is typically achieved by reacting the aminoester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

  • Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is another common amino protecting group.[4] It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation.[9][10] This provides orthogonality with acid-labile (Boc) and fluoride-labile (silyl ethers) protecting groups.

Hydroxyl Group Protection

The primary hydroxyl group can be protected as a silyl ether. The choice of the silyl group allows for tuning the stability and the conditions required for deprotection.

  • tert-Butyldimethylsilyl (TBDMS or TBS) Group: The TBS group is a robust protecting group for alcohols, stable to a wide range of reaction conditions, including those used for Boc protection and many common synthetic transformations.[5][6] It is introduced by reacting the alcohol with TBDMSCl in the presence of a base like imidazole.[6] Deprotection is achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[5]

Experimental Protocols

Protocol 1: Boc Protection of the Amino Group

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-Benzyl 2-amino-4-hydroxybutanoate.

Reaction Workflow:

Boc_Protection_Workflow Reactants This compound + Boc2O + Base Reaction Stir at RT 4-12h Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Boc Protected Product Purification->Product

Caption: Workflow for the Boc protection of this compound.

Protocol 2: TBDMS Protection of the Hydroxyl Group

This protocol details the protection of the hydroxyl group of N-Boc-Benzyl 2-amino-4-hydroxybutanoate as a TBDMS ether.

Materials:

  • N-Boc-Benzyl 2-amino-4-hydroxybutanoate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-Benzyl 2-amino-4-hydroxybutanoate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the fully protected compound.

Protocol 3: Selective Deprotection of the Boc Group

This protocol outlines the removal of the Boc group to liberate the free amine while keeping the TBDMS and benzyl groups intact.

Materials:

  • Fully protected Benzyl 2-(tert-butoxycarbonylamino)-4-(tert-butyldimethylsilyloxy)butanoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the fully protected compound in DCM (e.g., 0.1 M).

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product with a free amino group.

Protocol 4: Selective Deprotection of the TBDMS Group

This protocol describes the removal of the TBDMS ether to yield the free alcohol, leaving the Boc and benzyl groups unaffected.

Materials:

  • Fully protected Benzyl 2-(tert-butoxycarbonylamino)-4-(tert-butyldimethylsilyloxy)butanoate

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Dissolve the fully protected compound in THF.

  • Add TBAF solution (1.1 eq) at 0 °C.

  • Stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary to obtain the product with a free hydroxyl group.

Quantitative Data Summary

Protection/Deprotection StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Amino Protection (Boc) Boc₂O, TEADCM0 to RT4-12>90
Hydroxyl Protection (TBDMS) TBDMSCl, ImidazoleDMF0 to RT12-24>85
Boc Deprotection TFADCM0 to RT1-4>95
TBDMS Deprotection TBAFTHF0 to RT1-3>90

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Signaling Pathway Diagram (Hypothetical)

While this compound is a synthetic building block and not directly involved in signaling pathways, its derivatives are often designed as enzyme inhibitors or receptor ligands. The following diagram illustrates a hypothetical scenario where a derivative of this compound inhibits a kinase signaling pathway.

Kinase_Inhibition Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cell_Response Cell Proliferation Transcription_Factor->Cell_Response Promotes Inhibitor Derivative of This compound Inhibitor->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

By following these detailed protocols and understanding the principles of orthogonal protection, researchers can effectively utilize this compound in the synthesis of complex and valuable molecules.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands.[1][2] Their synthesis in an enantiomerically pure form is a critical challenge in modern organic chemistry.[3] This document provides detailed protocols for three distinct and powerful methods for the asymmetric synthesis of these valuable compounds: the Sharpless Asymmetric Aminohydroxylation, the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-amino ketones, and an Organocatalytic three-component assembly.

Protocol 1: Sharpless Asymmetric Aminohydroxylation of Olefins

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark method for the direct, syn-selective conversion of olefins into chiral 1,2-amino alcohols.[4] The reaction utilizes a catalytic amount of an osmium species and a chiral cinchona alkaloid-derived ligand to control the stereochemical outcome.[5] A stoichiometric nitrogen source, such as a chloramine salt, delivers the amino group. The choice of ligand dictates the facial selectivity, allowing access to either enantiomer of the product.[6]

Logical Workflow: Sharpless Asymmetric Aminohydroxylation

Sharpless_AA_Workflow sub_olefin Substrate (Olefin) reaction_vessel Reaction (t-BuOH/H2O, rt) sub_olefin->reaction_vessel reagents Reagents K2OsO2(OH)4 (cat.) Chiral Ligand (e.g., (DHQD)2PHAL) Nitrogen Source (e.g., Chloramine-T) reagents->reaction_vessel hydrolysis Hydrolysis Work-up reaction_vessel->hydrolysis product Product (Chiral 1,2-Amino Alcohol) hydrolysis->product

Caption: General workflow for the Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol: Synthesis of (1R,2R)-2-amino-1,2-diphenylethanol

This protocol is adapted from the Sharpless aminohydroxylation of trans-stilbene.

Materials:

  • trans-Stilbene

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)

  • Chloramine-T trihydrate (N-chloro-p-toluenesulfonamide, sodium salt)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (DHQD)₂PHAL (0.234 g, 0.3 mmol) and potassium osmate(VI) dihydrate (0.037 g, 0.1 mmol).

  • Add a 1:1 mixture of t-BuOH and H₂O (20 mL). Stir the resulting mixture at room temperature until the solids dissolve, forming a clear, pale green solution.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve chloramine-T trihydrate (0.680 g, 3.0 mmol) in 20 mL of H₂O.

  • Add trans-stilbene (0.180 g, 1.0 mmol) to the catalyst solution, followed by the slow, dropwise addition of the aqueous chloramine-T solution over 2 hours.

  • Allow the reaction to stir at 0 °C for an additional 12 hours. The reaction mixture will turn a dark brown color.

  • Quench the reaction by adding solid sodium bisulfite (1.5 g) and stir for 30 minutes until the color changes to a pale yellow.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the protected amino alcohol, which can be deprotected if necessary.

Representative Data: Sharpless Aminohydroxylation
Substrate (Olefin)Nitrogen SourceLigandYield (%)ee (%)Citation
trans-StilbeneChloramine-T(DHQD)₂PHAL92>99[4]
Methyl cinnamateChloramine-T(DHQ)₂PHAL8596[7]
1-DodeceneN-bromoacetamide(DHQD)₂PHAL7894[4]
StyreneCbz-N(Na)Cl(DHQD)₂PHAL8898[6]

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral alcohols.[8] Recent advances have enabled the highly enantioselective reduction of unprotected α-amino ketones using ruthenium-diamine catalysts, providing direct access to valuable chiral 1,2-amino alcohols, including key pharmaceutical agents like epinephrine and norepinephrine.[3][9] This method avoids lengthy protection-deprotection sequences and utilizes formic acid/triethylamine as a safe and readily available hydrogen source.[3]

Logical Workflow: Asymmetric Transfer Hydrogenation

ATH_Workflow start Substrate (α-Amino Ketone HCl Salt) reaction Reaction (Solvent, Temp) start->reaction catalyst Catalyst System Ru(II)-Diamine Complex HCOOH/Et3N catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup product Product (Chiral 1,2-Amino Alcohol) workup->product

Caption: General workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Experimental Protocol: Synthesis of (R)-Phenylephrine

This protocol is adapted from the synthesis of 1,2-amino alcohol-containing drugs via Ru-catalyzed ATH.[9]

Materials:

  • 2-(Methylamino)-1-(3-hydroxyphenyl)ethan-1-one hydrochloride (phenylephrine precursor)

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a glovebox, prepare the catalyst precursor by adding [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (4.0 mg, 0.011 mmol) to an oven-dried vial.

  • Add anhydrous DMF (1.0 mL) and stir the mixture at 80 °C for 20 minutes to form the active Ru-diamine catalyst.

  • In a separate 25 mL round-bottom flask, dissolve the α-amino ketone hydrochloride salt (e.g., phenylephrine precursor, 0.204 g, 1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (2.8 mL).

  • Add the prepared catalyst solution to the substrate mixture.

  • Heat the reaction mixture to 40 °C and stir for 24 hours.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral 1,2-amino alcohol.

Representative Data: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Substrate (α-Amino Ketone HCl Salt)Catalyst Loading (mol%)Yield (%)ee (%)Citation
2-Amino-1-phenylethanone0.595>99[9]
2-(Methylamino)-1-(4-hydroxyphenyl)ethanone0.592>99[9]
2-Amino-1-(3,4-dihydroxyphenyl)ethanone0.589>99[3]
2-Amino-1-(2-naphthyl)ethanone0.2596>99[9]

Protocol 3: Organocatalytic Asymmetric Three-Component Assembly

Organocatalysis offers a metal-free alternative for asymmetric synthesis. L-Proline has been shown to catalyze a direct, enzyme-like three-component assembly of an aldehyde, a ketone, and an azodicarboxylate to furnish functionalized β-amino alcohols with high stereocontrol.[10] This one-pot reaction is operationally simple and does not require inert or dry conditions, making it highly practical.[10]

Logical Workflow: Proline-Catalyzed Three-Component Assembly

Proline_Assembly reactants Aldehyde + Ketone + Dibenzyl Azodicarboxylate reaction One-Pot Assembly (α-Amination followed by Aldol Addition) reactants->reaction catalyst L-Proline (cat.) Solvent (e.g., CH2Cl2) catalyst->reaction reduction Reductive Work-up (e.g., NaBH4) reaction->reduction product Product (Protected 1,2-Amino Alcohol) reduction->product

Caption: Workflow for the L-Proline catalyzed one-pot synthesis of β-amino alcohols.

Experimental Protocol: Synthesis of a Functionalized β-Amino Alcohol

This protocol is adapted from the L-proline catalyzed assembly reaction.[10]

Materials:

  • Propanal

  • Acetone

  • Dibenzyl azodicarboxylate (DBAD)

  • L-Proline

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

Procedure:

  • To a solution of propanal (0.145 g, 2.5 mmol) and L-proline (29 mg, 0.25 mmol, 10 mol%) in CH₂Cl₂ (5 mL) at 0 °C, add dibenzyl azodicarboxylate (0.745 g, 2.5 mmol).

  • Stir the mixture for 2 hours at 0 °C.

  • Add acetone (1.8 mL, 25 mmol, 10 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 24 hours.

  • Monitor the reaction by TLC. Upon consumption of the intermediate α-amino aldehyde, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in methanol (10 mL) and cool the solution to 0 °C.

  • Add sodium borohydride (0.190 g, 5.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for another hour.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the mixture with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired protected β-amino alcohol.

Representative Data: L-Proline Catalyzed Assembly

The data reflects the stereoselectivity of the final product after reduction of the ketone.

AldehydeKetoneYield (%)dr (anti:syn)ee (%) (anti)Citation
PropanalAcetone85>20:199[10]
IsovaleraldehydeAcetone91>20:199[10]
CyclohexanecarboxaldehydeAcetone82>20:1>99[10]
PropanalCyclohexanone75>20:196[10]

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and stepwise assembly of amino acids to create peptides of varying lengths and complexities.[1][2] This methodology relies on anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of N-α-protected amino acids.[1][3] The solid support simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps.[1][4] Two primary strategies dominate the landscape of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches, distinguished by their respective temporary N-α-protecting groups.[4][5] The choice of strategy, along with the selection of resins, linkers, coupling reagents, and cleavage cocktails, is critical for the successful synthesis of high-purity peptides for research and therapeutic applications.[6][7]

Core Principles of SPPS Strategies

The two predominant strategies in SPPS, Fmoc/tBu and Boc/Bzl, are based on orthogonal protecting group schemes.[4][5]

  • Fmoc/tBu Strategy: This approach utilizes the base-labile Fmoc group for N-α-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[4][8] The Fmoc group is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10] The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[11][12] Due to its milder deprotection conditions for the N-α-amino group, the Fmoc strategy is now the most widely used method for peptide synthesis.[4][8]

  • Boc/Bzl Strategy: This classic strategy employs the acid-labile Boc group for N-α-protection and benzyl (Bzl)-based groups for side-chain protection, which exhibit graduated acid lability.[4][13] The Boc group is removed with a moderately strong acid like TFA, while the final cleavage and side-chain deprotection require a very strong acid, such as anhydrous hydrogen fluoride (HF).[4][13] While robust, the harsh conditions and specialized equipment required for HF cleavage have led to a decline in its routine use in favor of the Fmoc strategy.[4][8]

Logical Workflow of Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Bead Load Load First Amino Acid Resin->Load Deprotection N-α-Deprotection Load->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Next Amino Acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleave & Deprotect Repeat->Cleavage Final Amino Acid Purification Purify Peptide Cleavage->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data Summary

The efficiency of each step in SPPS directly impacts the overall yield and purity of the final peptide.[14] Even a small decrease in coupling efficiency per cycle can lead to a significant reduction in the final product, especially for long peptides.[14]

ParameterFmoc/tBu StrategyBoc/Bzl StrategyReference
N-α-Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM[9][13]
Deprotection Time 5-10 minutes20-30 minutes[13][15]
Coupling Reagents HBTU, HATU, HCTU, DIC/OxymaDCC/HOBt, HBTU[10][16][17]
Typical Coupling Time 5-60 minutes1-2 hours[10][18]
Final Cleavage Reagent TFA-based cocktailsAnhydrous HF[4][11]
Cleavage Time 1-3 hours~1 hour[13][19]
Typical Crude Purity Sequence-dependent, generally >70%Sequence-dependent, generally >70%[14]
Overall Yield Highly dependent on sequence and lengthHighly dependent on sequence and length[14]

Table 1: Comparison of key parameters for Fmoc/tBu and Boc/Bzl SPPS strategies.

Coupling ReagentDescriptionAdvantagesDisadvantages
HBTU/HATU Benzotriazole-based uronium/aminium salts.Fast, efficient, widely used.[16]Can cause racemization, especially with Cys and His.[20] HBTU is a known allergen.[21]
HCTU A guanidinium salt similar to HBTU.High coupling efficiency, often faster than HBTU.[14]More expensive than HBTU.
DIC/Oxyma Carbodiimide with an oxime additive.Low racemization, cost-effective.[22]Slower than uronium/aminium salts.
PyBOP Phosphonium-based reagent.Effective for sterically hindered couplings.[23]Can be less efficient than HATU for some sequences.
COMU A newer generation uronium salt.High efficiency, safer alternative to HOBt/HOAt-based reagents.[16][23]Higher cost.

Table 2: Common coupling reagents used in Fmoc-SPPS.

Experimental Protocols

The following protocols provide a general framework for manual Fmoc-based SPPS. Adjustments may be necessary based on the specific peptide sequence, resin, and amino acid derivatives used.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 100 mg) in a suitable reaction vessel, such as a fritted syringe.[21][24]

  • Add a solvent appropriate for the resin type to swell the beads. For polystyrene-based resins, dichloromethane (DCM) is often used initially, followed by DMF.[4][24]

  • Allow the resin to swell for at least 30 minutes to ensure optimal accessibility of the reactive sites.[4][24]

  • After swelling, drain the solvent by filtration.[24]

Protocol 2: N-α-Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin (approximately 10 mL per gram of resin).[9][25]

  • Agitate the mixture for an initial 2 minutes, then drain the solution.[9]

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[9]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[9][15]

Protocol 3: Amino Acid Coupling

This protocol describes a typical coupling reaction using HBTU as the activating agent.

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.[18]

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group. The solution will typically change color.[18]

  • Immediately add the activated amino acid solution to the deprotected peptidyl-resin.[18]

  • Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or performed at an elevated temperature.[18]

  • After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and then DCM.[18]

  • A qualitative ninhydrin (Kaiser) test can be performed to confirm the completion of the coupling reaction.[25] A blue color indicates the presence of free primary amines, signifying an incomplete reaction.

SPPS Cycle Diagram

SPPS_Cycle Start Peptidyl-Resin (Fmoc-AA-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_Deprot 2. Wash (DMF) Deprotection->Wash_Deprot Coupling 4. Coupling Wash_Deprot->Coupling Activation 3. Amino Acid Activation (Fmoc-AA, HBTU, DIPEA in DMF) Activation->Coupling Wash_Couple 5. Wash (DMF, DCM) Coupling->Wash_Couple End Elongated Peptidyl-Resin (Fmoc-AA-AA-Resin) Wash_Couple->End

Caption: A single cycle of amino acid addition in Fmoc-SPPS.

Protocol 4: Cleavage and Final Deprotection

The composition of the cleavage cocktail depends on the amino acid sequence of the peptide, as certain side chains require specific scavengers to prevent side reactions.

  • After the final coupling step, perform an N-terminal Fmoc deprotection as described in Protocol 2.[12]

  • Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[19] For peptides with arginine, triisopropylsilane (TIS) is a common scavenger. A typical mixture is TFA/TIS/water (95:2.5:2.5).[11]

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[11][19]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[11]

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[12]

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).[11][19]

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[11]

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[18]

Signaling Pathways and Applications of Synthetic Peptides

Synthetic peptides are invaluable tools for studying and modulating biological signaling pathways. They can act as agonists, antagonists, or inhibitors of protein-protein interactions.

Example: p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and targets it for degradation. Peptides that mimic the p53 binding domain can disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53, which can induce apoptosis in cancer cells.

p53_MDM2_Pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds & Inhibits Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis p53->Apoptosis Induces Peptide Synthetic Peptide (p53 Mimic) Peptide->MDM2 Binds & Blocks

Caption: Inhibition of the p53-MDM2 interaction by a synthetic peptide.

Conclusion

Solid-Phase Peptide Synthesis is a powerful and versatile technology that has revolutionized the fields of biology, biochemistry, and medicine. A thorough understanding of the underlying chemical principles, including the choice of protecting group strategy, coupling reagents, and cleavage conditions, is essential for the successful synthesis of high-quality peptides. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own peptide synthesis experiments.

References

Application Notes and Protocols: Benzyl 2-amino-4-hydroxybutanoate in Fine Chemical Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-amino-4-hydroxybutanoate is a versatile chiral building block with significant applications in the synthesis of fine chemicals, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a protected amine and a protected carboxylic acid, along with a reactive hydroxyl group, makes it a valuable intermediate for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives, with a focus on its role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

Introduction

This compound serves as a key starting material in multi-step organic syntheses. The benzyl ester provides temporary protection for the carboxylic acid, while the amino group is typically protected with a tert-butoxycarbonyl (Boc) group, allowing for selective reactions at the hydroxyl functionality. This strategic protection is crucial for its application in peptide synthesis and the construction of bioactive molecules.[1][2] One of the most notable applications of structurally related compounds, such as 2-hydroxy-4-phenylbutanoate esters, is in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure.[3][4]

Key Applications

  • Pharmaceutical Synthesis: A crucial intermediate for the synthesis of chiral drugs, including ACE inhibitors like Enalapril and Lisinopril.[3][5][6][7]

  • Peptide Chemistry: Incorporated into peptides to introduce hydroxyl functionality, which can be further modified or may contribute to biological activity.[1]

  • Fine Chemical Manufacturing: Used as a versatile starting material for the production of various specialty chemicals and complex organic molecules.[1]

  • Biochemical Research: Employed in the synthesis of enzyme substrates and inhibitors for mechanistic studies.[1]

Data Presentation

Table 1: Physicochemical Properties of N-Boc-Benzyl 2-amino-4-hydroxybutanoate

PropertyValue
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
Appearance White to off-white solid or colorless oil
Solubility Soluble in methanol, ethanol, DCM, EtOAc
Chirality Typically available as (S)- or (R)-enantiomer

Table 2: Representative Reaction Conditions for Key Synthetic Transformations

TransformationReagents and SolventsTypical Yield (%)Reference
Boc Protection of 2-amino-4-hydroxybutanoic acid (Boc)₂O, NaOH, Dioxane/Water85-95General Method
Benzylation of N-Boc-2-amino-4-hydroxybutanoic acid Benzyl bromide, Cs₂CO₃, DMF70-85[8]
Peptide Coupling HBTU, DIPEA, DMF80-95General Method
Boc Deprotection Trifluoroacetic acid (TFA), Dichloromethane (DCM)>95General Method
Benzyl Ester Deprotection (Hydrogenolysis) H₂, Pd/C, Methanol>95General Method

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Benzyl 2-amino-4-hydroxybutanoate

This protocol describes the synthesis of the protected amino acid, a key intermediate for subsequent reactions.

Materials:

  • (S)-2-amino-4-hydroxybutanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Boc Protection:

    • Dissolve (S)-2-amino-4-hydroxybutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (to maintain pH > 9).

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-(S)-2-amino-4-hydroxybutanoic acid.

  • Benzylation:

    • Dissolve the N-Boc-protected amino acid (1.0 eq) in DMF.

    • Add cesium carbonate (1.5 eq) and stir the suspension for 30 minutes at room temperature.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-Benzyl (S)-2-amino-4-hydroxybutanoate.

Protocol 2: Synthesis of an ACE Inhibitor Precursor

This protocol outlines a representative synthesis of a dipeptide precursor for an ACE inhibitor, utilizing N-Boc-Benzyl 2-amino-4-hydroxybutanoate.

Materials:

  • N-Boc-Benzyl (S)-2-amino-4-hydroxybutanoate (from Protocol 1)

  • (S)-Proline methyl ester hydrochloride

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF

  • Lithium hydroxide (LiOH)

  • Methanol/Water

Procedure:

  • Peptide Coupling:

    • Dissolve N-Boc-Benzyl (S)-2-amino-4-hydroxybutanoate (1.0 eq) in DMF.

    • Add (S)-Proline methyl ester hydrochloride (1.1 eq) and DIPEA (2.5 eq).

    • Add HBTU (1.1 eq) and stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the protected dipeptide.

  • Ester Hydrolysis:

    • Dissolve the protected dipeptide (1.0 eq) in a 3:1 mixture of methanol and water.

    • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, neutralize the reaction mixture with 1M HCl to pH 7.

    • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄ and concentrate to yield the dipeptide acid, a key precursor for ACE inhibitors.

Signaling Pathway and Mechanism of Action

Derivatives of this compound are utilized in the synthesis of ACE inhibitors. These drugs act on the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.[9] ACE is a key enzyme in this pathway, converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][10][11][12] ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.[1][2][10][11][12]

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II ACE_Inhibitor ACE Inhibitor (e.g., from Benzyl 2-amino-4- hydroxybutanoate derivative) ACE_Inhibitor->ACE Inhibits

Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.

Experimental Workflow

The general workflow for utilizing this compound in the synthesis of a pharmaceutical intermediate involves a series of protection, coupling, and deprotection steps.

Synthesis_Workflow Start 2-amino-4-hydroxybutanoic acid Boc_Protection Boc Protection of Amino Group Start->Boc_Protection Benzylation Benzylation of Carboxylic Acid Boc_Protection->Benzylation Protected_Intermediate N-Boc-Benzyl 2-amino-4-hydroxybutanoate Benzylation->Protected_Intermediate Peptide_Coupling Peptide Coupling with another Amino Acid Ester Protected_Intermediate->Peptide_Coupling Dipeptide Protected Dipeptide Peptide_Coupling->Dipeptide Deprotection Selective Deprotection (e.g., Ester Hydrolysis) Dipeptide->Deprotection Final_Intermediate Pharmaceutical Intermediate (e.g., ACE Inhibitor Precursor) Deprotection->Final_Intermediate

Caption: General workflow for the synthesis of a pharmaceutical intermediate.

Conclusion

This compound is a high-value chiral building block for the synthesis of fine chemicals and pharmaceuticals. The provided protocols and workflows offer a foundational guide for researchers and drug development professionals to leverage this versatile compound in their synthetic endeavors, particularly in the development of ACE inhibitors and other complex molecular targets. The strategic use of protecting groups and controlled reaction conditions are paramount to achieving high yields and purity in these multi-step syntheses.

References

Role of Benzyl 2-amino-4-hydroxybutanoate in Enzymatic Studies: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-amino-4-hydroxybutanoate is a protected amino acid derivative with established applications as a key building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. While its utility as a synthetic intermediate is well-documented, its direct application as a primary tool for investigating enzyme mechanisms is not extensively reported in publicly available scientific literature. This document provides an overview of the known applications of this compound and explores its potential, yet currently unconfirmed, roles in the study of enzyme kinetics and inhibition.

Introduction

This compound is a derivative of 2-amino-4-hydroxybutanoic acid where the carboxylic acid group is protected as a benzyl ester. This protection strategy is common in peptide synthesis to prevent unwanted side reactions.[1] The presence of both a protected carboxylic acid and a free amino group, along with a hydroxyl functional group on the side chain, makes it a versatile precursor for the synthesis of more complex molecules.[1] Its primary applications lie in the fields of peptide synthesis and as a foundational structure for the development of new drugs.[1]

Established Applications in Synthesis

The principal role of this compound is as an intermediate in multi-step organic syntheses. The benzyl ester provides temporary protection of the carboxylic acid, which can be selectively removed under specific conditions, typically through catalytic hydrogenation. This allows for the sequential formation of peptide bonds or other modifications at the amino terminus without interference from the carboxyl group.

Hypothetical Applications in Enzyme Mechanism Studies

As a Precursor for Enzyme Inhibitor Synthesis

The most probable application of this compound in enzyme studies is as a starting material for the synthesis of targeted enzyme inhibitors. The free amino group can be modified to introduce various functionalities, while the hydroxyl group on the side chain can be derivatized to create structures that mimic the transition state of an enzymatic reaction or bind to specific pockets within an enzyme's active site.

Hypothetical Workflow for Inhibitor Synthesis and Evaluation:

G cluster_synthesis Synthesis Phase cluster_evaluation Enzymatic Evaluation Phase A This compound B Chemical Modification (e.g., Acylation, Sulfonylation) A->B C Deprotection (Removal of Benzyl Group) B->C D Purified Inhibitor Candidate C->D E Target Enzyme F Enzyme Assay (with and without inhibitor) D->F E->F G Kinetic Data Analysis (e.g., IC50, Ki determination) F->G H Mechanism of Inhibition Study G->H

Caption: Hypothetical workflow for synthesizing and evaluating an enzyme inhibitor.

As a Potential Substrate or Ligand in Screening Assays

In high-throughput screening campaigns, a library of diverse small molecules is tested against a target enzyme to identify potential binders or substrates. This compound could be included in such a library. If it were to show activity, it would likely be as a weak binder or a substrate for an esterase or a protease, which could cleave the benzyl ester bond.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for experiments that could be performed using this compound, based on standard biochemical techniques. It is important to note that these are not based on published studies of this specific compound.

General Protocol for an Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a stock solution of the target enzyme and its known substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound (or a derivative) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor.

    • Incubate for a predetermined time to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentration.

    • Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

    • To determine the mechanism of inhibition and the inhibition constant (Ki), perform kinetic studies by varying both the substrate and inhibitor concentrations and fitting the data to models for competitive, non-competitive, or uncompetitive inhibition.

Quantitative Data

Due to the lack of specific studies in the reviewed literature, no quantitative data on the interaction of this compound with any enzyme can be provided. Should such studies be conducted, the data would typically be presented as follows:

Table 1: Hypothetical Enzyme Inhibition Data

Enzyme TargetCompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
Example EnzymeHypothetical DerivativeValueValuee.g., Competitive

Conclusion

This compound is a valuable tool in synthetic chemistry. However, its direct role in the elucidation of enzyme mechanisms is not well-established in the scientific literature. Its potential lies primarily in its use as a scaffold for the synthesis of bespoke enzyme inhibitors. Future research may yet uncover direct interactions with specific enzymes, which would open up new avenues for its application in biochemical and pharmaceutical research. For now, its utility in the context of enzyme mechanisms should be considered from the perspective of a synthetic precursor rather than a direct investigational tool.

References

Biocatalytic Routes for the Production of Chiral Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative for enantiomerically pure pharmaceuticals has driven the development of highly selective and sustainable synthetic methods. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, has emerged as a powerful tool for the production of chiral intermediates, offering significant advantages over traditional chemical synthesis in terms of efficiency, safety, and environmental impact.[1][2] This document provides detailed application notes and experimental protocols for the biocatalytic production of key chiral intermediates, focusing on the practical application of ketoreductases, transaminases, and lipases.

Asymmetric Synthesis of Chiral Alcohols using Ketoreductases (KREDs)

Ketoreductases (KREDs), also known as carbonyl reductases, are oxidoreductase enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[3] This approach is highly valuable as it can theoretically achieve 100% yield of the desired enantiomer.[4] These enzymes typically require a nicotinamide cofactor (NADH or NADPH), which necessitates a cofactor regeneration system for process economy.[5]

Data Presentation: KRED-Mediated Asymmetric Reduction
SubstrateEnzymeCo-substrate/Cofactor RegenerationSubstrate Conc. (mM)Temp. (°C)Time (h)Conversion (%)Product ee (%)Reference
AcetophenoneKRED from Pichia glucozyma (KRED1-Pglu)Glucose/Glucose Dehydrogenase (GDH)503024>99>99 (S)[6]
Ethyl 4-chloroacetoacetateEngineered KREDGlucose/GDH100406>99>99.5 (S)[7][8]
2',6'-disubstituted acetophenonesEngineered KREDIsopropanol/Alcohol Dehydrogenase50-10030-4012-24>90>99 (S)[9]
Ethyl 5-oxohexanoatePichia methanolica SC 16116 (whole cells)Glucose100304880-90>95 (S)[2]
tert-Butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoateEngineered KRED from Lactobacillus brevisGlucose/GDHup to 300 g/L406>99>99.5 (syn)[7]
Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the asymmetric reduction of acetophenone to (S)-1-phenylethanol using a ketoreductase with a glucose/glucose dehydrogenase cofactor regeneration system.

Materials:

  • Ketoreductase (e.g., KRED1-Pglu)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ or NAD⁺

  • D-Glucose

  • Acetophenone

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC or HPLC with a chiral column

Procedure:

  • Reaction Setup: In a 50 mL flask, prepare a reaction mixture containing 20 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Add D-glucose to a final concentration of 1.1 equivalents relative to the substrate.

  • Add NADP⁺ to a final concentration of 0.1 mM.

  • Add GDH to a final concentration of 1 mg/mL.

  • Add KRED to a final concentration of 1 mg/mL.

  • Stir the mixture at room temperature until all components are dissolved.

  • Substrate Addition: Add acetophenone to a final concentration of 50 mM.

  • Reaction: Seal the flask and incubate the reaction at 30°C with gentle agitation (e.g., 150 rpm) for 24 hours.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC after extraction with ethyl acetate.

  • Work-up: After completion of the reaction (as determined by monitoring), quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the resulting (S)-1-phenylethanol by column chromatography if necessary. Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Experimental Workflow: Asymmetric Synthesis

Asymmetric_Synthesis cluster_reaction Enzymatic Reduction cluster_cofactor Cofactor Regeneration Prochiral_Ketone Prochiral Ketone Chiral_Alcohol Chiral Alcohol Prochiral_Ketone->Chiral_Alcohol KRED KRED Ketoreductase (KRED) Cofactor_Regen Cofactor Regeneration (e.g., GDH/Glucose) NADPH NADPH Cofactor_Regen->NADPH NADP NADP+ NADP->Cofactor_Regen NADPH:s->NADP:n Kinetic_Resolution cluster_reaction Enzymatic Conversion cluster_output Products Racemic_Mixture Racemic Mixture (R)-Amine + (S)-Amine S_Amine (S)-Amine Racemic_Mixture->S_Amine R_Amine (R)-Amine (Enantiopure) Racemic_Mixture->R_Amine Ketone Ketone S_Amine->Ketone Transaminase Pyruvate Pyruvate Alanine Alanine Pyruvate->Alanine Transaminase Transaminase ω-Transaminase ((S)-selective) Dynamic_Kinetic_Resolution cluster_resolution Kinetic Resolution cluster_racemization In-situ Racemization S_Alcohol (S)-Alcohol R_Alcohol (R)-Alcohol S_Alcohol->R_Alcohol Racemization R_Ester (R)-Ester (Enantiopure Product) R_Alcohol->R_Ester Lipase Lipase Lipase ((R)-selective acylation) Racemization Racemization Catalyst (e.g., Ru-complex) Acyl_Donor Acyl Donor Acyl_Donor->R_Ester Racemic_Start Racemic Alcohol Racemic_Start->S_Alcohol Racemic_Start->R_Alcohol Multi_Enzyme_Cascade Keto_Ester β-Keto Ester (Substrate) Keto_Acid β-Keto Acid Keto_Ester->Keto_Acid Esterase Chiral_Amine Chiral β-Amino Acid (Product) Keto_Acid->Chiral_Amine TA Benzaldehyde Benzaldehyde (Co-product) Benzyl_Alcohol Benzyl Alcohol Benzaldehyde->Benzyl_Alcohol AHR Benzylamine Benzylamine (Amine Donor) Benzylamine->Benzaldehyde TA Formate Formate CO2 CO2 Formate->CO2 FDH NADP NADP+ NADPH NADPH NADP->NADPH FDH NADPH->NADP Esterase Esterase Transaminase Transaminase (TA) AHR Aldehyde Reductase (AHR) FDH Formate Dehydrogenase (FDH)

References

Troubleshooting & Optimization

Technical Support Center: Benzyl 2-amino-4-hydroxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals improve the yield and purity of Benzyl 2-amino-4-hydroxybutanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and effective method involves a two-step process. First, the amino group of the starting material, 2-amino-4-hydroxybutanoic acid (L-Homoserine), is protected, typically with a tert-butoxycarbonyl (Boc) group. This prevents unwanted side reactions. The second step is the esterification of the carboxylic acid group of the Boc-protected intermediate with benzyl alcohol to yield the final product.[1]

Q2: Why is protecting the amino group a critical step?

Protecting the amino group is essential to prevent self-condensation or polymerization of the amino acid during the esterification step. Without a protecting group like Boc, the amino group of one molecule could react with the activated carboxylic acid of another, leading to the formation of dipeptides and other oligomers, which significantly reduces the yield of the desired benzyl ester and complicates purification.[1]

Q3: What are the most common side products, and how can they be minimized?

The primary side products are typically dipeptides or other polymers resulting from incomplete amino group protection. To minimize these, ensure the protection reaction goes to completion by using appropriate stoichiometry of the protecting agent (e.g., di-tert-butyl dicarbonate) and base, and by monitoring the reaction progress via Thin Layer Chromatography (TLC). Another potential side reaction is the hydrolysis of the benzyl ester product during workup, which can be avoided by maintaining neutral pH conditions.[1]

Q4: How can the final product be effectively purified?

Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common solvent system. It is important to remove the unreacted benzyl alcohol and any remaining Boc-protected starting material. If the product is an oil, careful removal of the solvent under reduced pressure is necessary. Crystallization may be attempted from a solvent mixture like toluene/cyclohexane if a solid product is desired.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Ineffective Carboxylic Acid Activation: The carboxylic acid may not be sufficiently reactive to undergo esterification with benzyl alcohol. 2. Poor Quality Reagents: Degradation of starting materials or reagents (e.g., benzyl alcohol, coupling agents). 3. Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst like 4-dimethylaminopyridine (DMAP). Alternatively, perform the reaction under acidic conditions (e.g., using p-toluenesulfonic acid) with azeotropic removal of water. 2. Verify the purity of all reagents. Use freshly distilled benzyl alcohol if necessary. 3. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Complex Product Mixture on TLC/LC-MS 1. Incomplete Amino Group Protection: Free amino groups are reacting to form side products. 2. Product Degradation: The product may be unstable under the reaction or workup conditions.[1]1. Before proceeding to the esterification step, confirm the complete consumption of the starting amino acid by TLC. If necessary, add more Boc-anhydride and base to drive the protection reaction to completion. 2. During aqueous workup, use a mild base (e.g., sodium bicarbonate solution) for washing and avoid prolonged exposure to strong acids or bases.
Difficulty Removing Benzyl Alcohol High Boiling Point of Benzyl Alcohol: Benzyl alcohol is often used in excess and can be difficult to remove completely by rotary evaporation.1. After the reaction, perform an aqueous workup, washing the organic layer multiple times with water or brine to partition the majority of the benzyl alcohol into the aqueous phase. 2. Use high vacuum (e.g., a vacuum pump) to remove the residual benzyl alcohol after purification by column chromatography.
Final Product is an Oil, Not a Solid Presence of Impurities: Residual solvents or byproducts can prevent crystallization.1. Ensure high purity by careful column chromatography. 2. Attempt to crystallize the product from different solvent systems. Toluene/cyclohexane or ether/hexane mixtures can be effective.[2] 3. If it remains an oil, confirm its identity and purity via NMR and mass spectrometry. The oily state may be the natural form of the pure compound.

Experimental Protocols

Protocol 1: Boc Protection of 2-amino-4-hydroxybutanoic acid
  • Dissolve 2-amino-4-hydroxybutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a small amount of dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

  • Extract the product, (S)-2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoic acid, with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the Boc-protected acid, which can be used in the next step without further purification.

Protocol 2: Benzyl Esterification
  • Dissolve the Boc-protected acid (1.0 eq) in dichloromethane (DCM).

  • Add benzyl alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C.

  • Add dicyclohexylcarbodiimide (DCC, 1.1 eq) dissolved in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 0.5 M citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate.

Visual Guides

G cluster_0 Step 1: Amino Group Protection cluster_1 Step 2: Benzyl Esterification Start 2-amino-4-hydroxybutanoic acid Reagents1 Add Boc₂O and NaHCO₃ in Dioxane/Water Start->Reagents1 Protect Stir at RT for 12-18h Reagents1->Protect Workup1 Acidify and Extract with Ethyl Acetate Protect->Workup1 Intermediate Boc-Protected Acid Workup1->Intermediate Reagents2 Add Benzyl Alcohol, DMAP, and DCC in DCM Intermediate->Reagents2 Esterify Stir at RT for 12-16h Reagents2->Esterify Workup2 Filter and perform Aqueous Washes Esterify->Workup2 Purify Silica Gel Chromatography Workup2->Purify FinalProduct This compound Purify->FinalProduct

Caption: General experimental workflow for the two-step synthesis.

G Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC UnreactedSM Significant Unreacted Starting Material? CheckTLC->UnreactedSM IncompleteRxn Cause: Incomplete Reaction UnreactedSM->IncompleteRxn Yes SideProducts Multiple Side Products Present? UnreactedSM->SideProducts No Solution1 Solution: Increase reaction time, check reagent quality, or use coupling agents. IncompleteRxn->Solution1 IncompleteProtect Cause: Incomplete Boc Protection SideProducts->IncompleteProtect Yes ProductLoss Cause: Product loss during workup/purification SideProducts->ProductLoss No Solution2 Solution: Ensure protection step is complete before esterification. IncompleteProtect->Solution2 Solution3 Solution: Use neutral pH for washes, optimize chromatography. ProductLoss->Solution3

Caption: A logical troubleshooting guide for diagnosing low yield issues.

References

Technical Support Center: Deprotection of Benzyl Esters and Carbamates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the deprotection of benzyl (Bn) esters and benzyloxycarbonyl (Cbz or Z) carbamates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving benzyl esters and Cbz groups?

The most prevalent method for removing benzyl and Cbz protecting groups is catalytic hydrogenolysis, typically using Palladium on carbon (Pd/C) with hydrogen gas (H₂).[1][2][3] Alternative methods include catalytic transfer hydrogenation and acid-catalyzed cleavage.[4][5]

Q2: My catalytic hydrogenation reaction is stalled or incomplete. What are the likely causes?

Several factors can impede catalytic hydrogenation:

  • Catalyst Inactivity: The catalyst may be old or deactivated. Using a fresh batch or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be beneficial.[6]

  • Catalyst Poisoning: Substrates containing sulfur (e.g., thiols, thioethers) or certain nitrogen-containing heterocycles can irreversibly poison the palladium catalyst.[5][6][7][8]

  • Poor Solubility: The substrate or catalyst may not be well-dispersed in the chosen solvent, limiting reactive surface area.

  • Insufficient Hydrogen: Inadequate mixing or low hydrogen pressure can slow the reaction.[9][10] Vigorous stirring is crucial to ensure proper gas-liquid mixing.[9]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium surface, inhibiting further catalytic activity.[11][12]

Q3: Are there alternatives to standard catalytic hydrogenation with H₂ gas?

Yes, several alternatives exist, which can be advantageous when dealing with sensitive substrates or safety concerns related to hydrogen gas.

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in situ, avoiding the need for pressurized H₂ gas.[5] Common donors include formic acid, ammonium formate, cyclohexene, or 1,4-cyclohexadiene.[4][5][13][14]

  • Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA), HBr, or Lewis acids can cleave benzyl groups.[15] This is often used when hydrogenation is not feasible but requires that the substrate be stable to acidic conditions.

  • Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, especially for p-methoxybenzyl (PMB) ethers.[4][16] Recent methods also describe visible-light-mediated oxidative debenzylation.[16]

Q4: Can I selectively deprotect a benzyl group in the presence of other reducible functional groups?

Selectivity can be challenging. Standard catalytic hydrogenation will also reduce functional groups like alkenes, alkynes, nitro groups, and azides.[4][17]

  • Transfer Hydrogenation: CTH can sometimes offer better selectivity. For instance, using 1,4-cyclohexadiene can limit the availability of hydrogen, potentially preserving other reducible groups.[4]

  • Catalyst Choice: The choice of catalyst and conditions can influence selectivity.

  • Non-Reductive Methods: Using acidic or oxidative deprotection methods avoids the issue of reducing other functional groups entirely.[2]

Troubleshooting Guide

Problem 1: Incomplete reaction or low yield with catalytic hydrogenation.

This is a common issue that can often be resolved by systematically adjusting reaction parameters.

Logical Flow for Troubleshooting Incomplete Hydrogenation

G Start Incomplete Deprotection (TLC/LC-MS) CheckCatalyst 1. Check Catalyst Activity - Use fresh Pd/C - Try Pearlman's Catalyst (Pd(OH)₂/C) Start->CheckCatalyst CheckH2 2. Ensure H₂ Supply - Purge system properly - Increase H₂ pressure (if possible) - Ensure vigorous stirring CheckCatalyst->CheckH2 No improvement Success Reaction Complete CheckCatalyst->Success Improvement CheckSolvent 3. Optimize Solvent - Ensure substrate solubility - Try polar solvents (MeOH, EtOH, EtOAc) - Add co-solvent (e.g., AcOH) CheckH2->CheckSolvent No improvement CheckH2->Success Improvement ConsiderPoisoning 4. Suspect Catalyst Poisoning? (e.g., sulfur, some N-heterocycles) CheckSolvent->ConsiderPoisoning No improvement CheckSolvent->Success Improvement SwitchMethod 5. Switch Deprotection Method ConsiderPoisoning->SwitchMethod Yes TransferHydrogenation Use Catalytic Transfer Hydrogenation (CTH) SwitchMethod->TransferHydrogenation AcidCleavage Use Acid-Mediated Cleavage (e.g., TFA) SwitchMethod->AcidCleavage TransferHydrogenation->Success AcidCleavage->Success

Caption: Troubleshooting flowchart for incomplete hydrogenation.

Problem 2: Catalyst poisoning is suspected, especially with sulfur-containing molecules.

Palladium catalysts are highly susceptible to poisoning by low-valency sulfur compounds.[5]

Strategies to Overcome Catalyst Poisoning:

  • Increase Catalyst Loading: A stoichiometric amount of catalyst may be required to react with the poison. Monitor the reaction and add fresh catalyst if it stalls.[18]

  • Use Additives: Adding additives like BF₃-etherate can sometimes suppress the inhibiting effects of thiols.[7]

  • Alternative Catalysts: Rhenium-based catalysts like ReS₂ are known to be resistant to sulfur poisoning.[6]

  • Switch to Non-Palladium Methods: This is often the most effective solution.

    • Acid Cleavage: Strong acids like TFA or BCl₃ can be effective.[8]

    • Reductive Cleavage: Using sodium in liquid ammonia (a Birch-type reduction) can cleave benzyl groups and is tolerant of sulfur.[6]

    • Oxidative Cleavage: Photooxidative methods may be tolerant of thioethers.[16]

Problem 3: N-Benzyl or N-Cbz deprotection is slow due to product inhibition.

The newly formed amine can coordinate to the palladium catalyst, slowing down the reaction.[9][11]

Decision Tree for Slow N-Debenzylation

G Start Slow N-Benzyl or N-Cbz Deprotection AddAcid Add Acidic Co-solvent Start->AddAcid Strategy 1 UseAcidCatalyst Use Heterogeneous Acid Co-catalyst Start->UseAcidCatalyst Strategy 2 Result1 Amine protonated, poisoning reduced AddAcid->Result1 e.g., Acetic Acid, dilute HCl in solvent Result2 Facilitated deprotection, easy workup UseAcidCatalyst->Result2 e.g., Niobic acid on carbon (Nb₂O₅/C)

References

Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on incomplete Fmoc deprotection.

Troubleshooting Guide: Incomplete Fmoc Deprotection

Incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a common issue in SPPS that can lead to truncated peptide sequences and difficult purifications. This guide will help you diagnose and resolve this problem.

Issue: How do I know if Fmoc deprotection is incomplete?

You can monitor the completeness of the Fmoc deprotection reaction using several qualitative and quantitative methods.

Qualitative Detection Methods:

  • Kaiser Test: This is a widely used colorimetric test to detect the presence of free primary amines on the resin.[1][2] A positive result (blue/purple beads) after the deprotection step indicates the presence of free amines, signifying successful Fmoc removal. A negative result (yellow/colorless beads) suggests that the Fmoc group is still attached and deprotection is incomplete. However, this test is not reliable for N-terminal proline residues, which will give a brownish-red color.[1]

  • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another chromogenic assay for detecting primary amines.[1]

  • Chloranil Test: This test is specifically used for the detection of secondary amines, such as N-terminal proline.[1]

Quantitative Detection Methods:

  • UV Monitoring: The deprotection reaction releases a dibenzofulvene (DBF) molecule, which reacts with the piperidine in the deprotection solution to form a DBF-piperidine adduct. This adduct has a characteristic UV absorbance at approximately 301-312 nm.[3][4] By monitoring the absorbance of the solution flowing from the reaction vessel, you can track the progress of the deprotection reaction in real-time.[5][6] Automated peptide synthesizers often use this method to extend deprotection times automatically until the reaction is complete.[5][7]

Issue: What are the common causes of incomplete Fmoc deprotection?

Several factors can contribute to incomplete Fmoc removal:

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which can physically block access of the deprotection reagent to the N-terminal Fmoc group.[8] This is particularly common for sequences containing repeating hydrophobic residues like Val, Ile, and Leu.[8]

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus can sterically hinder the approach of the piperidine base.

  • Insufficient Deprotection Time: The standard deprotection time may not be sufficient for "difficult" sequences that are prone to aggregation or steric hindrance.[9]

  • Degraded Deprotection Reagent: The piperidine solution can degrade over time.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chains.

Issue: How can I solve incomplete Fmoc deprotection?

If you have confirmed that Fmoc deprotection is incomplete, you can try one or more of the following solutions:

  • Extend the Deprotection Time: The simplest solution is to increase the duration of the deprotection step or to perform a second deprotection step.[9]

  • Use a Stronger Base:

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Adding 1-2% DBU to the piperidine solution can significantly increase the deprotection efficiency.[7][9] DBU is a non-nucleophilic base and is more effective than piperidine for sterically hindered or aggregated sequences.[7] Caution: DBU should not be used with peptides containing C-terminal Asp(tBu) residues, as it can catalyze aspartimide formation.[7]

    • Piperazine: A combination of 2% DBU and 5% piperazine in NMP has been shown to be a highly effective deprotection solution that can also minimize diketopiperazine formation.[10][11]

  • Modify Reaction Conditions:

    • Increase Temperature: Gently heating the reaction vessel can sometimes help to disrupt aggregation and improve deprotection. However, be aware that higher temperatures can also increase the risk of side reactions.[8]

    • Change the Solvent: Switching from dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) can improve resin swelling and disrupt peptide aggregation.[10]

    • Incorporate Chaotropic Agents: The addition of chaotropic salts can help to break up secondary structures.[8]

  • "Difficult" Sequence Strategies:

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions in the peptide backbone can disrupt aggregation by introducing a "kink" in the chain.

    • "High-Temperature" SPPS: Performing the synthesis at elevated temperatures (e.g., 60-90°C) can be very effective at preventing aggregation, but requires careful optimization of coupling and deprotection times.

Experimental Protocols

Kaiser Test Protocol

This protocol is adapted from widely used methods to qualitatively assess the presence of free primary amines on the solid support.[1][2]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ColorInterpretation
Intense Blue/Purple Positive result: Free primary amines are present (successful deprotection or incomplete coupling).
Yellow/Colorless Negative result: No free primary amines are present (incomplete deprotection or successful coupling).
Brownish-Red N-terminal proline is present.

UV Monitoring of Fmoc Deprotection

This method allows for the quantitative monitoring of the Fmoc deprotection reaction by measuring the UV absorbance of the DBF-piperidine adduct.[4][12]

Procedure:

  • Set the UV detector of your peptide synthesizer or a flow-through spectrophotometer to a wavelength of 301 nm.

  • During the Fmoc deprotection step, continuously flow the effluent from the reaction vessel through the UV detector.

  • Record the UV absorbance over time. The absorbance will increase as the DBF-piperidine adduct is formed and will plateau when the reaction is complete.

  • The completion of the reaction is indicated by the return of the absorbance to the baseline. If the absorbance does not return to baseline, it may indicate incomplete deprotection.

Frequently Asked Questions (FAQs)

Q1: My Kaiser test is yellow after the deprotection step. What should I do?

A yellow Kaiser test after deprotection indicates that there are no free primary amines, meaning the Fmoc group has not been removed. You should repeat the deprotection step. Consider extending the deprotection time or using a stronger deprotection solution (e.g., with added DBU).

Q2: Can I use DBU for all my deprotection steps?

While DBU is a very effective deprotection agent, it is a stronger base than piperidine and can increase the risk of certain side reactions, such as aspartimide formation when Asp is present in the sequence.[7] It is often used as an additive (1-2%) to the standard piperidine solution for difficult deprotections.

Q3: How can I prevent peptide aggregation during synthesis?

Preventing aggregation is key to avoiding many synthesis problems, including incomplete deprotection. Strategies include:

  • Using solvents that disrupt hydrogen bonding, like NMP.

  • Incorporating pseudoproline dipeptides or other "kink"-inducing residues.

  • Performing the synthesis at an elevated temperature.

Q4: Is UV monitoring necessary for every synthesis?

UV monitoring is a powerful tool, especially for long or difficult peptides where the risk of incomplete deprotection is higher.[5] For routine, short peptides, a qualitative method like the Kaiser test may be sufficient. However, for process development and troubleshooting, the quantitative data from UV monitoring is invaluable.

Q5: What are some "greener" alternatives to piperidine for Fmoc deprotection?

Morpholine has been reported as a more environmentally friendly alternative to piperidine for Fmoc removal.[3] Additionally, piperazine is another alternative base that can be used.[10]

Visualizations

Troubleshooting_Workflow start Incomplete Fmoc Deprotection Suspected check_deprotection Perform Kaiser Test or UV Monitoring start->check_deprotection is_incomplete Is Deprotection Incomplete? check_deprotection->is_incomplete extend_time Extend Deprotection Time / Repeat Step is_incomplete->extend_time Yes continue_synthesis Continue Synthesis is_incomplete->continue_synthesis No recheck Re-check Deprotection extend_time->recheck use_stronger_base Use Stronger Base (e.g., add DBU) recheck->use_stronger_base Still Incomplete problem_solved Problem Solved recheck->problem_solved Complete use_stronger_base->recheck modify_conditions Modify Synthesis Conditions (e.g., change solvent, increase temp) use_stronger_base->modify_conditions aggregation_strategies Consider 'Difficult Sequence' Strategies (e.g., pseudoprolines) modify_conditions->aggregation_strategies

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Kaiser_Test_Workflow start Start Kaiser Test sample_resin Sample and Wash Resin Beads start->sample_resin add_reagents Add Ninhydrin, Phenol, and KCN/Pyridine Solutions sample_resin->add_reagents heat Heat at 100°C for 5 minutes add_reagents->heat observe Observe Color heat->observe blue Blue/Purple Color: Free Primary Amines Present observe->blue Positive yellow Yellow/Colorless: No Free Primary Amines observe->yellow Negative brown Brownish-Red: N-terminal Proline observe->brown Proline

References

Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during amino acid derivative reactions, particularly in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of amino acid chemistry?

A1: Racemization is the process where a pure enantiomer of a chiral molecule, such as an L-amino acid, converts into an equal mixture of both enantiomers (L and D forms).[1][2] This loss of stereochemical integrity is a significant concern in peptide synthesis as it can lead to the formation of diastereomeric peptides with altered biological activity and create difficulties in purification.[3]

Q2: What is the primary mechanism of racemization during peptide bond formation?

A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5] The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality. Reprotonation can then occur from either face, resulting in a mixture of L and D isomers.[5][6] A secondary mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.[4][5]

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[7] Other amino acids like Serine (Ser) and Phenylalanine (Phe) can also be susceptible under certain conditions.[4][8][9] The specific side chain and its protecting group can influence the rate of racemization.

Q4: How do coupling reagents influence racemization?

A4: The choice of coupling reagent is a critical factor in controlling racemization.[4] Carbodiimide reagents like DCC and DIC can lead to significant racemization if used alone.[5][10] Uronium/aminium-based reagents such as HBTU and HATU are generally more efficient and cause less racemization.[10] Phosphonium salt reagents like BOP and PyBOP also offer good suppression of racemization.[10] For particularly challenging couplings, reagents like DEPBT have shown remarkable resistance to racemization.[5][11]

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure?

A5: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[4][5] 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form an active ester.[6] This intermediate is more reactive towards the amine component and less prone to oxazolone formation, thereby minimizing racemization.[6][8] Oxyma-based additives are also considered safer alternatives to the potentially explosive HOBt and HOAt.[3][12]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High levels of epimerization detected in the final product. Use of a racemization-prone coupling reagent (e.g., carbodiimides alone).- Add an anti-racemization additive such as HOBt, HOAt, or OxymaPure to the coupling reaction.[5][6] - Switch to a uronium/aminium (e.g., HATU, HCTU) or phosphonium (e.g., PyBOP) based coupling reagent.[8][10] - For fragment coupling, consider using a reagent known for low racemization, such as DEPBT.[5]
The base used is too strong or unhindered.- Use a weaker or more sterically hindered base. For example, replace diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[4][5]
High reaction temperature.- Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). This is especially important for microwave-assisted synthesis where temperatures can be significantly elevated.[13][14]
The specific amino acid being coupled is highly susceptible to racemization (e.g., His, Cys).- For Histidine, use a side-chain protecting group on the imidazole nitrogen, such as Trityl (Trt) or Benzyloxymethyl (Bom), to reduce racemization.[7][15] - For Cysteine, consider using a combination of DIC/Oxyma which has been shown to minimize racemization.[9]
Racemization observed during the coupling of peptide fragments. The C-terminal amino acid of the fragment is activated, increasing its susceptibility to racemization.- Couple fragments using a strategy that minimizes racemization, such as the use of coupling reagents like DEPBT.[5] - Consider segment condensation strategies that utilize C-terminal glycine or proline residues, which are not prone to racemization.
Unexpected diastereomers in the product after synthesis with a specific amino acid. The protecting group on the amino acid is influencing the rate of racemization.- Review the literature for the specific amino acid and its protecting groups to see if there are known issues with racemization. - Consider using alternative protecting groups. For example, for Fmoc-based synthesis, certain side-chain protecting groups can be more effective at preventing side reactions.[16]

Data on Racemization with Different Coupling Methods

The following table summarizes the percentage of D-isomer (epimer) formation for the coupling of Fmoc-L-His(Trt)-OH to a model peptide, illustrating the impact of different coupling reagents and additives.

Coupling ReagentAdditiveBaseTemperature% D-Isomer
HATU-NMMRoom TempHigh
DICOxyma-Room Temp1.8%[9]
DICOxyma-55 °C31.0%[9]
HBTUHOBtDIEARoom TempLow
DEPBT-DIEARoom TempVery Low[11]

Note: "High" and "Low" are qualitative descriptors from the literature where specific quantitative data was not provided.

Experimental Protocols

Protocol 1: Standard Peptide Coupling with Racemization Suppression using DIC/OxymaPure
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF. Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a ninhydrin test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.

Protocol 2: Checking for Epimerization

A practical method to assess the degree of racemization for a specific coupling step involves the synthesis of two diastereomeric tripeptides:

  • Synthesize two model tripeptides:

    • Peptide A: L-Ala-Xaa -Phe

    • Peptide B: D-Ala-Xaa -Phe

    • Where Xaa is the amino acid of interest being coupled to the dipeptide Phe.

  • Coupling: Couple Fmoc-L-Ala-OH and Fmoc-D-Ala-OH separately to resin-bound H₂N-Xaa -Phe using the coupling conditions under investigation.

  • Cleavage and Analysis: Cleave both peptides from the resin.

  • Co-injection: Analyze a 1:1 mixture of the crude peptides by HPLC. The presence of two distinct peaks will confirm that the analytical method can separate the diastereomers.

  • Quantification: Analyze the crude Peptide A by HPLC. The percentage of the peak corresponding to Peptide B will indicate the level of epimerization during the coupling of L-Ala.

Visual Guides

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling cluster_undesired_coupling Undesired Coupling L_AA L-Amino Acid Derivative Activated_AA Activated Intermediate L_AA->Activated_AA Coupling Reagent Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Base-catalyzed cyclization Peptide Peptide Bond Formation (L-configuration retained) Activated_AA->Peptide Nucleophilic attack by amine Achiral_Enolate Achiral Enolate Oxazolone->Achiral_Enolate α-H abstraction D_Oxazolone D-Oxazolone Achiral_Enolate->D_Oxazolone Reprotonation D_Peptide Peptide Bond Formation (D-configuration) D_Oxazolone->D_Peptide Nucleophilic attack by amine Troubleshooting_Flowchart Start High Racemization Detected Check_Reagents Review Coupling Reagents and Base Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions No Solution_Reagents Use Additives (Oxyma, HOAt) Switch to weaker base (NMM) Use Uronium/Phosphonium Reagent Check_Reagents->Solution_Reagents Yes Check_AA Is the Amino Acid His, Cys, or Ser? Check_Conditions->Check_AA No Solution_Conditions Lower Reaction Temperature (especially for microwave) Check_Conditions->Solution_Conditions Yes Solution_AA Use appropriate side-chain protection (e.g., His(Trt)) Use specific coupling conditions (e.g., DIC/Oxyma for Cys) Check_AA->Solution_AA Yes End Racemization Minimized Check_AA->End No Solution_Reagents->End Solution_Conditions->End Solution_AA->End Experimental_Workflow Start Start: Resin-bound peptide with free N-terminus Swell 1. Swell Resin in DMF Start->Swell Activate 2. Pre-activate Fmoc-AA with Coupling Reagent and Additive (e.g., Oxyma) Swell->Activate Couple 3. Add activated AA to resin and react Activate->Couple Monitor 4. Monitor completion (e.g., Ninhydrin test) Couple->Monitor Wash 5. Wash resin Monitor->Wash End End: Elongated Peptide Wash->End

References

Scaling up the synthesis of Benzyl 2-amino-4-hydroxybutanoate for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Benzyl 2-amino-4-hydroxybutanoate for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The most prevalent and scalable route involves a two-step process:

  • N-protection: The amino group of 2-amino-4-hydroxybutanoic acid is first protected, most commonly with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

  • Esterification: The N-protected intermediate is then esterified with benzyl alcohol. The Fischer-Speier esterification, using an acid catalyst like p-toluenesulfonic acid (p-TsOH) with azeotropic removal of water, is a widely used method for this step.

Q2: What are the critical parameters to control during the N-Boc protection step at an industrial scale?

A2: Key parameters include:

  • Stoichiometry: Precise control of the molar ratio of Boc anhydride and the starting amino acid is crucial to ensure complete protection and minimize side reactions.

  • pH Control: Maintaining the appropriate pH is essential for the reaction's efficiency and to prevent unwanted side reactions.

  • Temperature: The reaction is typically carried out at or slightly below room temperature to ensure stability of the reactants and products.

  • Solvent Selection: The choice of solvent affects solubility, reaction rate, and ease of workup. Common solvents include mixtures of water and organic solvents like tert-butanol or dioxane.

Q3: What are the main challenges in the benzyl esterification step when scaling up?

A3: Common challenges include:

  • Water Removal: Efficient removal of water is critical to drive the equilibrium of the Fischer esterification towards the product. Azeotropic distillation is the standard industrial practice.

  • Racemization: High reaction temperatures can lead to racemization of the chiral center. Careful temperature control is necessary to maintain the desired stereochemistry.

  • Side Reactions: Undesirable side reactions, such as the formation of dibenzyl ether or other byproducts, can occur. Optimizing reaction conditions can minimize these.

  • Purification: Removal of the acid catalyst, excess benzyl alcohol, and any byproducts can be challenging at a large scale and may require multiple extraction and crystallization steps.

Q4: Are there alternative methods to Fischer esterification for the industrial synthesis of this compound?

A4: Yes, other methods include:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP). While effective, the cost and removal of byproducts (e.g., dicyclohexylurea) can be considerations at an industrial scale.

  • Reaction with Benzyl Halides: The N-protected amino acid can be reacted with benzyl bromide or benzyl chloride in the presence of a base. This method avoids the need for water removal but requires careful control of reaction conditions to prevent side reactions.

Q5: How can the final product be purified on an industrial scale?

A5: Industrial-scale purification typically involves:

  • Extraction: Liquid-liquid extraction to remove water-soluble impurities and the acid catalyst.

  • Crystallization: The crude product is often purified by crystallization from a suitable solvent or solvent mixture to achieve high purity. Seeding may be employed to control crystal size and morphology.

  • Chromatography: While less common for large-scale final purification due to cost, chromatographic methods may be used for very high purity requirements or for the removal of specific impurities.

Troubleshooting Guides

Issue 1: Low Yield in N-Boc Protection Step
Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC or HPLC. If the reaction stalls, consider adding a small additional amount of Boc anhydride.
Incorrect pHEnsure the pH of the reaction mixture is maintained in the optimal range (typically 8-9) for the protection reaction.
Poor quality of reagentsUse high-purity 2-amino-4-hydroxybutanoic acid and Boc anhydride.
Inefficient mixingOn a large scale, ensure adequate agitation to maintain a homogeneous reaction mixture.
Issue 2: Low Yield in Benzyl Esterification Step
Potential Cause Suggested Solution
Inefficient water removalEnsure the Dean-Stark apparatus or other azeotropic distillation setup is functioning correctly. Use a suitable solvent for azeotropic removal of water (e.g., toluene, cyclohexane).
Reaction equilibrium not shiftedIncrease the excess of benzyl alcohol to help drive the reaction to completion.
Catalyst deactivationEnsure the acid catalyst (e.g., p-TsOH) is of good quality and used in the appropriate amount.
Insufficient reaction time or temperatureOptimize the reaction time and temperature. Monitor the reaction progress to determine the point of completion. Avoid excessively high temperatures to prevent degradation.
Issue 3: Product Contamination and Purity Issues
Potential Cause Suggested Solution
Presence of unreacted starting materialsOptimize reaction conditions for complete conversion. During workup, use appropriate extraction and washing steps to remove unreacted starting materials.
Formation of byproductsAdjust reaction temperature and stoichiometry to minimize side reactions. Analyze byproducts to understand their formation and devise a strategy for their removal.
Residual acid catalystThoroughly wash the organic phase with a basic solution (e.g., sodium bicarbonate) during workup to neutralize and remove the acid catalyst.
Inefficient crystallizationExperiment with different crystallization solvents and conditions (temperature, cooling rate) to improve crystal formation and purity. Consider using seed crystals.

Experimental Protocols

Protocol 1: Industrial Scale N-Boc Protection of 2-amino-4-hydroxybutanoic acid
  • Charging the Reactor: Charge a suitable reactor with a pre-determined volume of a 1:1 mixture of tert-butanol and water.

  • Dissolving the Amino Acid: Add 2-amino-4-hydroxybutanoic acid to the solvent mixture and stir until fully dissolved. Cool the solution to 10-15°C.

  • pH Adjustment: Adjust the pH of the solution to 9.0-9.5 using a solution of sodium hydroxide.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture while maintaining the temperature between 15-20°C and the pH at 9.0-9.5 by the continuous addition of sodium hydroxide solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amino acid is no longer detected.

  • Workup: Once the reaction is complete, adjust the pH to ~3 with a citric acid solution. Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-2-amino-4-hydroxybutanoic acid.

Protocol 2: Industrial Scale Benzyl Esterification via Fischer Esterification
  • Charging the Reactor: Charge a reactor equipped with a Dean-Stark apparatus with N-Boc-2-amino-4-hydroxybutanoic acid, a 3-5 fold molar excess of benzyl alcohol, and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (typically 0.1-0.2 equivalents).

  • Azeotropic Distillation: Heat the mixture to reflux and continuously remove the water that is formed via the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove the acid catalyst), water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

  • Purification: Purify the crude this compound by crystallization from an appropriate solvent system.

Data Presentation

Table 1: Comparison of N-Boc Protection Reaction Conditions and Outcomes

ParameterMethod AMethod BMethod C
Solvent Water/tert-Butanol (1:1)Water/Dioxane (1:1)Water/Acetonitrile (2:1)
Base NaOHTriethylamineSodium Bicarbonate
Temperature (°C) 15-2020-2520-25
Reaction Time (h) 4-66-88-12
Yield (%) >9590-9585-90
Purity (by HPLC, %) >98>97>95

Table 2: Comparison of Benzyl Esterification Reaction Conditions and Outcomes

ParameterFischer EsterificationSteglich EsterificationBenzyl Bromide Method
Reagents Benzyl alcohol, p-TsOHBenzyl alcohol, DCC, DMAPBenzyl bromide, Cs₂CO₃
Solvent TolueneDichloromethaneAcetonitrile
Temperature (°C) 110-120 (Reflux)0 to 2560-70
Reaction Time (h) 8-126-1010-14
Yield (%) 85-9090-9580-85
Purity (by HPLC, %) >97>98>96

Mandatory Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Benzyl Esterification A 2-amino-4-hydroxybutanoic acid B Dissolution in Water/t-BuOH A->B C pH Adjustment (NaOH) B->C D Addition of Boc Anhydride C->D E Reaction D->E F Acidification & Extraction E->F G N-Boc-2-amino-4-hydroxybutanoic acid F->G H N-Boc-2-amino-4-hydroxybutanoic acid I Reaction with Benzyl Alcohol & p-TsOH in Toluene H->I J Azeotropic Water Removal I->J K Workup & Washing J->K L Crystallization K->L M This compound L->M

Caption: Overall workflow for the two-step synthesis of this compound.

G Troubleshooting Low Esterification Yield Start Low Yield in Esterification CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Starting Material Remains IncreaseTime Increase Reaction Time and/or Temperature Incomplete->IncreaseTime Yes CheckWaterRemoval Check Water Removal Efficiency Incomplete->CheckWaterRemoval No IncreaseTime->CheckReaction InefficientWater Inefficient Water Removal CheckWaterRemoval->InefficientWater Water in Distillate is Low OptimizeAzeotrope Optimize Azeotropic Distillation (Solvent, Apparatus) InefficientWater->OptimizeAzeotrope Yes CheckReagents Check Reagent Stoichiometry & Quality InefficientWater->CheckReagents No OptimizeAzeotrope->CheckReaction ReagentIssue Reagent Issue CheckReagents->ReagentIssue Stoichiometry or Quality Issue AdjustReagents Increase Benzyl Alcohol Excess or Use Fresh Catalyst ReagentIssue->AdjustReagents Yes End Yield Improved ReagentIssue->End No, Issue Resolved AdjustReagents->CheckReaction

Technical Support Center: Managing Impurities in the Production of Benzyl 2-amino-4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities during the synthesis of Benzyl 2-amino-4-hydroxybutanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Troubleshooting Guide

This section offers solutions to common problems that can arise during the synthesis and purification of this compound.

IssuePotential CauseRecommended Solution
Low yield of the final product Incomplete Boc protection or esterification reaction.Optimize reaction conditions such as reaction time, temperature, and stoichiometry of reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of the product during work-up or purification.Use mild acidic and basic conditions during extraction and avoid excessive heat during solvent evaporation.
Presence of unreacted starting materials Insufficient reaction time or inadequate mixing.Extend the reaction time and ensure efficient stirring. For the esterification step, ensure the effective removal of water using a Dean-Stark apparatus.
Formation of N,N-di-Boc impurity Use of excess di-tert-butyl dicarbonate (Boc-anhydride) or a strong base.Use a controlled molar ratio of Boc-anhydride (e.g., 1.05-1.1 equivalents). A milder base like sodium bicarbonate can be used instead of sodium hydroxide.
High levels of the D-isomer (racemization) The use of a high-boiling point solvent during esterification.Employ a lower-boiling point azeotropic solvent such as cyclohexane instead of toluene to minimize racemization.
Oily product that is difficult to purify The product has a low melting point or is amorphous.Attempt crystallization by dissolving the oil in a minimal amount of a suitable solvent and adding a non-polar solvent to induce precipitation. Seeding with a small crystal of the pure product can also be effective. A common technique is to slurry the solidified product in a non-polar solvent like n-hexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be concerned about during the synthesis of this compound?

A1: The main impurities are typically related to the two key reaction steps:

  • Boc Protection: Unreacted 2-amino-4-hydroxybutanoic acid and the over-protected N,N-di-Boc-2-amino-4-hydroxybutanoic acid.

  • Esterification: Unreacted Boc-protected 2-amino-4-hydroxybutanoic acid, residual benzyl alcohol, and the diastereomeric D-isomer of the final product due to racemization.

Q2: How can I effectively monitor the progress of the reactions to minimize impurity formation?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product in both the Boc protection and esterification steps. Staining with ninhydrin can be used to visualize the free amino groups of the starting material.

Q3: What is the most critical factor for controlling racemization during the esterification step?

A3: The choice of solvent and the reaction temperature are the most critical factors. High temperatures and the use of high-boiling point solvents like toluene can significantly increase the rate of racemization. Using a solvent like cyclohexane, which forms a lower-boiling azeotrope with water, allows for the removal of water at a lower temperature, thus preserving the enantiomeric purity of the product.

Q4: Which analytical methods are best suited for characterizing the impurity profile of my final product?

A4: A combination of chromatographic techniques is recommended for a thorough analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: For determining the overall purity and quantifying known impurities.

  • Chiral HPLC: Essential for separating and quantifying the enantiomeric impurity (D-isomer).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities by providing molecular weight information.

Q5: Can you suggest a starting point for a purification protocol for the crude product?

A5: If the crude product is obtained as an oil, a good starting point for purification is to attempt crystallization. This can be done by dissolving the oil in a suitable solvent (e.g., ethyl acetate) and then adding a non-polar solvent (e.g., hexane) until turbidity is observed, followed by cooling. If crystallization is unsuccessful, silica gel column chromatography using a gradient of ethyl acetate in hexane is a common alternative.

Data Presentation

Table 1: Impact of Solvent on Racemization in the Synthesis of a Model Amino Acid Benzyl Ester

Solvent for EsterificationEnantiomeric Excess (e.e.)Reference
Toluene27.0%
Cyclohexane95.6%
This data for L-phenylalanine benzyl ester illustrates the significant effect of solvent choice on maintaining stereochemical integrity.

Experimental Protocols

Protocol: Recrystallization of Boc-Protected Amino Acid

This is a general protocol that can be adapted for the purification of Boc-2-amino-4-hydroxybutanoic acid if it is isolated as an oil or an impure solid.

  • Dissolution: Dissolve the crude, oily Boc-protected amino acid in a minimal amount of a suitable solvent in which it is readily soluble (e.g., ethyl acetate or diethyl ether).

  • Seeding (Optional): If available, add a single seed crystal of the pure compound to the solution to initiate crystallization.

  • Solidification: Allow the solution to stand at room temperature or in a refrigerator until the oil completely solidifies. This may take several hours.

  • Pulping (Slurrying): Once the product has solidified, add a weak polar or non-polar solvent (e.g., n-hexane) to the solid. The volume should be sufficient to form a stirrable slurry.

  • Stirring: Stir the slurry at room temperature for a period of time (e.g., 2 hours). This process washes the solid product, removing soluble impurities.

  • Filtration: Collect the solid product by filtration and wash it with a small amount of the cold pulping solvent.

  • Drying: Dry the purified product under reduced pressure.

Mandatory Visualization

logical_relationship cluster_synthesis Synthesis Steps cluster_impurities Potential Impurities cluster_control Control Strategies start 2-Amino-4- hydroxybutanoic Acid boc_protection Boc Protection start->boc_protection esterification Esterification with Benzyl Alcohol boc_protection->esterification di_boc N,N-di-Boc Derivative boc_protection->di_boc starting_material Unreacted Starting Material boc_protection->starting_material end Benzyl 2-amino-4- hydroxybutanoate esterification->end racemized D-Isomer (Racemization) esterification->racemized esterification->starting_material stoichiometry Control Stoichiometry stoichiometry->di_boc solvent Solvent Selection (e.g., Cyclohexane) solvent->racemized purification Purification (Crystallization) purification->di_boc purification->racemized purification->starting_material

Caption: Logical relationship between synthesis, impurities, and control strategies.

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Benzyl 2-amino-4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the comprehensive characterization of novel or synthesized compounds is a critical step in ensuring purity, confirming structure, and understanding physicochemical properties. This guide provides a comparative overview of key analytical methods for the characterization of Benzyl 2-amino-4-hydroxybutanoate, a functionalized amino acid ester with applications in peptide synthesis and pharmaceutical development.[1] We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their respective strengths and providing illustrative experimental protocols.

Introduction to this compound

This compound is an ester formed from 2-amino-4-hydroxybutanoic acid and benzyl alcohol.[1] Its synthesis typically involves the protection of the amino group, for instance with a tert-butoxycarbonyl (Boc) group, followed by esterification.[1] The presence of multiple functional groups—an amino group, a hydroxyl group, and an ester—necessitates a multi-faceted analytical approach for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR would be essential for confirming the connectivity of the molecule.

Expected ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Phenyl-H~7.33multiplet5H
Benzyl-CH₂~5.18singlet2H
α-CH~4.43triplet1H
γ-CH₂~4.34, ~4.24multiplet2H
β-CH₂~2.30, ~2.16multiplet2H
Boc-C(CH₃)₃~1.44singlet9H

Note: Data is predicted for the N-Boc protected analog. The removal of the Boc group would lead to a shift in the α-CH proton signal.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis. For a polar compound like this compound, reverse-phase HPLC with UV or fluorescence detection is a suitable method. Since the analyte may lack a strong chromophore, derivatization can be employed to enhance detection sensitivity.

Comparison of HPLC Detection Methods
FeatureUV-Vis DetectionFluorescence Detection
Principle Measures the absorption of UV-Vis light by the analyte.Measures the emission of light from an analyte that has been excited by a specific wavelength.
Sensitivity Moderate.High.
Selectivity Moderate.High.
Derivatization May be required if the analyte lacks a chromophore.Often requires derivatization with a fluorescent tag.
Instrumentation Standard on most HPLC systems.Requires a dedicated fluorescence detector.
Experimental Protocol: Reverse-Phase HPLC with Pre-column Derivatization

This protocol describes a general approach using a common derivatizing agent, such as o-phthalaldehyde (OPA) for primary amines.

  • Derivatization:

    • Prepare a stock solution of the sample.

    • In a vial, mix the sample solution with an OPA/thiol reagent and a borate buffer.

    • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate with 1% tetrahydrofuran, pH 7.2).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivative.

  • Analysis: The retention time of the derivatized analyte is used for identification, and the peak area is used for quantification against a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of amino acid esters, derivatization is necessary to convert them into species that can be analyzed by GC.

Comparison of Derivatization Reagents for GC-MS
Derivatization ReagentTarget Functional GroupsAdvantagesDisadvantages
Alkyl Chloroformates Amino, Hydroxyl, CarboxylRapid, single-step reaction.Can produce multiple derivatives for some amino acids.
Silylating Reagents (e.g., BSTFA) Amino, Hydroxyl, CarboxylForms stable derivatives.Sensitive to moisture.
Acylating Agents (e.g., TFAA) Amino, HydroxylProduces volatile derivatives.Often requires a two-step process with esterification.
Experimental Protocol: GC-MS with Silylation
  • Derivatization:

    • Place a dried sample (1-2 mg) in a reaction vial.

    • Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent (e.g., acetonitrile).

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection of 1 µL of the derivatized sample.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Analysis: The retention time of the derivatized compound is used for identification, and the resulting mass spectrum, with its characteristic fragmentation pattern, is used to confirm the structure.

Visualizing Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Benzyl 2-amino-4- hydroxybutanoate Sample Derivatization Pre-column Derivatization (e.g., with OPA) Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Reverse-Phase C18 Column Injection->Separation Detection Fluorescence Detector Separation->Detection Data Chromatogram (Retention Time, Peak Area) Detection->Data

HPLC Analysis Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis Sample_GC Benzyl 2-amino-4- hydroxybutanoate Sample Derivatization_GC Derivatization (e.g., Silylation) Sample_GC->Derivatization_GC Injection_GC Inject Derivatized Sample Derivatization_GC->Injection_GC Separation_GC Capillary GC Column Injection_GC->Separation_GC Detection_MS Mass Spectrometer Separation_GC->Detection_MS Data_GC Mass Spectrum (Fragmentation Pattern) Detection_MS->Data_GC

References

Navigating the Structural Landscape: A Comparative NMR Analysis of Benzyl 2-amino-4-hydroxybutanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for Benzyl 2-amino-4-hydroxybutanoate, a key building block in synthetic chemistry, alongside its structurally related analogs. By presenting predicted and experimental data, this document aims to facilitate compound identification, purity assessment, and a deeper understanding of structure-activity relationships.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid, 4-hydroxy-2-aminobutanoic acid. The presence of a benzyl ester protecting group makes it a valuable intermediate in peptide synthesis and the development of novel pharmaceutical agents. The distinct chemical environments of the protons and carbons within this molecule give rise to a unique NMR fingerprint, which is essential for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from established NMR principles and spectral data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~3.8 - 4.0Triplet (t)~6-7
H-3~1.9 - 2.1Multiplet (m)-
H-4~3.6 - 3.8Triplet (t)~6-7
-NH₂~2.0 - 3.0 (broad)Singlet (s)-
-OH~2.5 - 4.0 (broad)Singlet (s)-
Benzyl CH₂~5.1 - 5.3Singlet (s)-
Aromatic (5H)~7.2 - 7.4Multiplet (m)-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~172 - 175
C-2~54 - 57
C-3~35 - 38
C-4~59 - 62
Benzyl CH₂~66 - 68
Aromatic C (quaternary)~135 - 137
Aromatic CH~127 - 129

Comparative Analysis with Alternative Esters

To provide a practical context for the analysis of this compound, this section compares its predicted NMR data with the experimental data of its methyl and ethyl ester analogs. This comparison highlights the influence of the ester group on the chemical shifts of nearby nuclei.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 2-amino-4-hydroxybutanoate Esters

ProtonsBenzyl Ester (Predicted)Methyl EsterEthyl Ester
H-2~3.8 - 4.0~3.7~3.7
H-3~1.9 - 2.1~1.9~1.9
H-4~3.6 - 3.8~3.6~3.6
Ester CH₂/CH₃~5.1 - 5.3 (CH₂)~3.7 (CH₃)~4.2 (CH₂), ~1.3 (CH₃)
Aromatic (5H)~7.2 - 7.4--

Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 2-amino-4-hydroxybutanoate Esters

CarbonBenzyl Ester (Predicted)Methyl EsterEthyl Ester
C-1 (C=O)~172 - 175~173~172
C-2~54 - 57~55~55
C-3~35 - 38~36~36
C-4~59 - 62~60~60
Ester C~66 - 68 (CH₂)~52 (CH₃)~61 (CH₂), ~14 (CH₃)
Aromatic C~127 - 137--

The data illustrates that the primary differences in the ¹H and ¹³C NMR spectra of these compounds arise from the signals corresponding to the ester functional group. The benzylic protons and carbons of the benzyl ester are significantly downfield compared to the methyl and ethyl groups due to the deshielding effect of the aromatic ring.

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations are highly valuable.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase and baseline correct the spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific nuclei in the molecule.

Logical Workflow for NMR-based Structural Elucidation

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Compound Compound Selection Solvent Solvent Selection Compound->Solvent Dissolution Dissolution & Transfer Solvent->Dissolution OneD_H 1D ¹H NMR Dissolution->OneD_H OneD_C 1D ¹³C NMR OneD_H->OneD_C TwoD 2D NMR (COSY, HSQC, HMBC) OneD_C->TwoD FT Fourier Transform TwoD->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing ChemShift Chemical Shift Analysis Referencing->ChemShift Multiplicity Multiplicity & J-Coupling Analysis ChemShift->Multiplicity Integration Integration Multiplicity->Integration Assignment Signal Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. These chemical moieties temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence. This guide provides a comprehensive comparison of three of the most widely used α-amino protecting groups: Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). This analysis is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.

At a Glance: Key Characteristics of Fmoc, Boc, and Cbz

The choice of protecting group fundamentally dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). The primary distinction lies in their lability—the chemical conditions required for their removal. Fmoc is base-labile, Boc is acid-labile, and Cbz is typically removed by hydrogenolysis. This difference in deprotection chemistry forms the basis of their "orthogonality," allowing for selective removal of one type of protecting group without affecting another.

FeatureFmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solid-Phase & Solution-Phase SynthesisPrimarily Solution-Phase Synthesis
Deprotection Condition Mild base (e.g., 20% piperidine in DMF)Strong acid (e.g., Trifluoroacetic acid - TFA)Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (HBr/acetic acid)[1]
Key Advantages Orthogonal to acid-labile side-chain protecting groups; Milder final cleavage conditions (TFA)[2]; Automation-friendly.Robust and well-established; Can be advantageous for hydrophobic peptides to reduce aggregation[3].Stable to a wide range of conditions; Useful in solution-phase synthesis for fragment condensation[4].
Common Side Reactions Aspartimide formation, Diketopiperazine formation at the dipeptide stage, Racemization.Formation of t-butyl cation leading to alkylation of sensitive residues (e.g., Trp, Met); Requires strong acid for final cleavage (e.g., HF)[5].Catalyst poisoning; Incomplete deprotection; Side reactions with sulfur-containing amino acids.
Typical Yields (SPPS) Generally high, often exceeding 99% per coupling step.High, but can be affected by aggregation in long sequences.Not typically used in modern SPPS.
Purity High, but can be compromised by side reactions.High, but harsh final cleavage can generate byproducts.Variable, dependent on purification after each step.

Experimental Workflows and Mechanisms

The following diagrams illustrate the typical experimental workflows for Fmoc- and Boc-based Solid-Phase Peptide Synthesis (SPPS) and the protection/deprotection mechanism of the Cbz group.

Fmoc_SPPS_Workflow Resin Solid Support (e.g., Wang, Rink Amide) AA1 Couple first Fmoc-AA-OH Resin->AA1 Wash1 Wash AA1->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 AA2 Couple second Fmoc-AA-OH Wash2->AA2 Wash3 Wash AA2->Wash3 Repeat Repeat Cycle (Deprotection, Wash, Coupling, Wash) Wash3->Repeat Cleave Final Cleavage & Side-Chain Deprotection (e.g., 95% TFA) Repeat->Cleave Peptide Purified Peptide Cleave->Peptide

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Boc_SPPS_Workflow Resin Solid Support (e.g., Merrifield, PAM) AA1 Couple first Boc-AA-OH Resin->AA1 Wash1 Wash AA1->Wash1 Deprotect1 Boc Deprotection (TFA in DCM) Wash1->Deprotect1 Neutralize Neutralization (e.g., DIEA) Deprotect1->Neutralize Wash2 Wash Neutralize->Wash2 AA2 Couple second Boc-AA-OH Wash2->AA2 Wash3 Wash AA2->Wash3 Repeat Repeat Cycle (Deprotection, Neutralization, Wash, Coupling, Wash) Wash3->Repeat Cleave Final Cleavage & Side-Chain Deprotection (e.g., HF, TFMSA) Repeat->Cleave Peptide Purified Peptide Cleave->Peptide

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Cbz_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection AminoAcid_P Amino Acid (H₂N-CHR-COOH) CbzCl Benzyl Chloroformate (Cbz-Cl) + Base AminoAcid_P->CbzCl ProtectedAA_P Cbz-Protected Amino Acid CbzCl->ProtectedAA_P ProtectedAA_D Cbz-Protected Amino Acid H2_PdC H₂ / Pd-C ProtectedAA_D->H2_PdC DeprotectedAA_D Deprotected Amino Acid + Toluene + CO₂ H2_PdC->DeprotectedAA_D

Cbz Protection and Deprotection Mechanism.

Detailed Experimental Protocols

Fmoc Deprotection in SPPS

This protocol outlines the manual deprotection of the Fmoc group from a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Drain the DMF from the resin.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin suspension for an initial 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for a further 15-20 minutes. The completion of the deprotection can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleavage byproducts.

  • The resin is now ready for the next coupling step.

Boc Deprotection in SPPS

This protocol describes the manual deprotection of the Boc group from a resin-bound peptide.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Deprotection solution: 50% (v/v) TFA in DCM

  • Neutralization solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

  • Washing solvent: DCM

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for at least 30 minutes in a reaction vessel.

  • Drain the DCM from the resin.

  • Add the 50% TFA in DCM solution to the resin and agitate for 1-2 minutes for a pre-wash.

  • Drain the solution.

  • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

  • Drain the deprotection solution.

  • Wash the resin with DCM (3-5 times).

  • Neutralize the resulting trifluoroacetate salt by washing with the 5-10% DIEA in DCM solution for 5-10 minutes.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • The resin is now ready for the next coupling step.

Cbz Deprotection in Solution-Phase Synthesis

This protocol details the removal of a Cbz group from a protected peptide in solution.

Materials:

  • Cbz-protected peptide

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Palladium on activated carbon (Pd/C), 10%

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected peptide in a suitable solvent in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

  • Further purification may be required, for example, by crystallization or chromatography.

Concluding Remarks

The selection of an appropriate protecting group strategy is a critical decision in peptide synthesis, with significant implications for the efficiency, purity, and scalability of the process. The Fmoc/tBu strategy has become the dominant approach in modern SPPS due to its milder deprotection conditions and orthogonality, which are particularly advantageous for the synthesis of complex and modified peptides[2]. The Boc/Bzl strategy, while requiring harsher cleavage conditions, remains a valuable tool, especially for the synthesis of hydrophobic sequences where aggregation can be problematic[3]. The Cbz group, a cornerstone of classical solution-phase peptide synthesis, continues to be relevant for the synthesis of peptide fragments and in scenarios where catalytic hydrogenolysis is a preferred deprotection method.

Ultimately, the optimal choice of protecting group will depend on the specific characteristics of the target peptide, the desired scale of synthesis, and the available laboratory infrastructure. A thorough understanding of the advantages and limitations of each strategy, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic goals with greater success.

References

A Head-to-Head Comparison: Benzyl 2-amino-4-hydroxybutanoate versus Other Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical determinant of success. This guide provides an objective comparison of Benzyl 2-amino-4-hydroxybutanoate, a protected form of homoserine, with other commonly employed protected amino acids, supported by experimental data and detailed protocols.

This compound, systematically known as Boc-L-homoserine(Bzl)-OH, offers a unique set of characteristics for its integration into peptide chains. Its performance, particularly in the context of solid-phase peptide synthesis (SPPS), warrants a thorough evaluation against established alternatives. This comparison will focus on key metrics including coupling efficiency, yield, purity of the final peptide, and the propensity for side reactions.

Introduction to Protected Amino Acids in Peptide Synthesis

Peptide synthesis involves the stepwise addition of amino acids to a growing chain. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids (the α-amino group and any side-chain functionalities) must be temporarily masked with protecting groups.[1] The two most predominant strategies in solid-phase peptide synthesis are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches.[2][3]

This compound falls under the Boc/Bzl strategy, where the α-amino group is protected by the acid-labile Boc group, and the side-chain hydroxyl group is protected by a benzyl ether.[4][5] This contrasts with the Fmoc/tBu strategy, where the base-labile Fmoc group protects the α-amino group, and the side-chain is typically protected by an acid-labile tert-butyl ether.[6]

Performance Comparison: A Data-Driven Analysis

While direct head-to-head studies with extensive quantitative data for this compound are limited in publicly available literature, we can infer its performance based on the known characteristics of the Boc/Bzl strategy and compare it with the widely used Fmoc-protected counterparts.

ParameterThis compound (Boc-Hse(Bzl)-OH)Fmoc-protected Amino Acids (e.g., Fmoc-Ser(tBu)-OH)
Protecting Group Strategy Boc/BzlFmoc/tBu
α-Amino Deprotection Acid-labile (e.g., TFA)[5]Base-labile (e.g., Piperidine)[6]
Side-Chain Deprotection Strong acid (e.g., HF, TFMSA) or hydrogenolysis[5]Acid-labile (e.g., TFA)[6]
Coupling Efficiency Generally high, but can be sequence-dependent.[7]Generally high, with various efficient coupling reagents available.
Potential Side Reactions Acid-catalyzed side reactions during final cleavage. Less prone to diketopiperazine formation at the dipeptide stage compared to Fmoc.Base-catalyzed side reactions (e.g., aspartimide formation, diketopiperazine formation).[8]
Solubility Boc-protected amino acids are often more soluble in organic solvents.Fmoc-protected amino acids can sometimes exhibit poor solubility.
Orthogonality Quasi-orthogonal (both protecting groups removed by acid, but with different lability).[1]Fully orthogonal (base-labile and acid-labile groups).[8]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for comparing the practical aspects of using different protected amino acids.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Deprotection α-Amino Deprotection First_AA->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Next Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Deprotection-Coupling Cycles Wash2->Repeat n-1 times Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Purification Peptide Purification Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound using Boc-SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or pre-formed symmetrical anhydride).

  • Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.[5]

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and then DCM.

  • Neutralization: Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.

  • Coupling of Boc-L-homoserine(Bzl)-OH:

    • Pre-activate Boc-L-homoserine(Bzl)-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 3-7 for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and Boc deprotection, treat the peptide-resin with a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the benzyl side-chain protecting group. Scavengers such as anisole and ethanedithiol should be added to prevent side reactions.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Confirm the identity and purity of the peptide by mass spectrometry (MS).[9]

Protocol 2: Incorporation of an Alternative Protected Amino Acid using Fmoc-SPPS (e.g., Fmoc-Ser(tBu)-OH)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.

  • Fmoc Deprotection (if using a pre-loaded resin): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Ser(tBu)-OH:

    • Pre-activate Fmoc-Ser(tBu)-OH (3 equivalents) with a coupling reagent such as HATU (2.9 equivalents) in the presence of DIPEA (6 equivalents) in DMF.[7]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2-5 for the subsequent amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), to cleave the peptide from the resin and remove the tert-butyl side-chain protecting group.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by RP-HPLC. Confirm the identity and purity of the peptide by MS.

Signaling Pathways and Logical Relationships

The choice of protecting group strategy dictates the chemical pathways for both the elongation of the peptide chain and the final deprotection steps.

Protecting_Group_Strategy cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy Boc_Start Boc-AA-Resin Boc_Deprotect TFA Deprotection (α-Amino) Boc_Start->Boc_Deprotect Boc_Couple Coupling of Boc-Hse(Bzl)-OH Boc_Deprotect->Boc_Couple Boc_Final Final Cleavage (HF/TFMSA) (Peptide & Side-Chain) Boc_Couple->Boc_Final Boc_Peptide Free Peptide Boc_Final->Boc_Peptide Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Piperidine Deprotection (α-Amino) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling of Fmoc-AA(tBu)-OH Fmoc_Deprotect->Fmoc_Couple Fmoc_Final Final Cleavage (TFA) (Peptide & Side-Chain) Fmoc_Couple->Fmoc_Final Fmoc_Peptide Free Peptide Fmoc_Final->Fmoc_Peptide

Caption: Comparison of Boc/Bzl and Fmoc/tBu deprotection pathways.

Discussion of Advantages and Disadvantages

This compound (Boc-L-homoserine(Bzl)-OH):

  • Advantages:

    • The Boc/Bzl strategy can be advantageous for the synthesis of certain "difficult" sequences that are prone to aggregation, as the repeated acid treatment for Boc deprotection can help to disrupt secondary structures.

    • Boc-protected amino acids generally exhibit good solubility in common organic solvents used in peptide synthesis.

    • The risk of diketopiperazine formation at the dipeptide stage is generally lower compared to the Fmoc strategy.

  • Disadvantages:

    • The final cleavage step requires the use of harsh and hazardous strong acids like HF or TFMSA, which necessitates specialized equipment.[10]

    • The strong acidic conditions can lead to various side reactions, particularly with sensitive amino acid residues.

    • The quasi-orthogonality of the Boc/Bzl strategy can sometimes lead to premature removal of the benzyl side-chain protection during repeated Boc deprotection steps, although this is generally minimal.

Alternative Protected Amino Acids (Fmoc/tBu Strategy):

  • Advantages:

    • The Fmoc/tBu strategy is considered milder as it avoids the use of strong acids for the final cleavage.[3][8]

    • The full orthogonality of the protecting groups allows for greater flexibility in the synthesis of complex peptides, including those with post-translational modifications.[8]

    • A wider variety of commercially available protected amino acid derivatives and resins are available for the Fmoc strategy.

  • Disadvantages:

    • The basic conditions (piperidine) used for Fmoc deprotection can catalyze side reactions such as aspartimide formation, especially in sequences containing aspartic acid.[8]

    • Diketopiperazine formation is more prevalent at the dipeptide stage.

    • Aggregation of the growing peptide chain can be more problematic in some cases.

Conclusion

The choice between this compound and other protected amino acids, such as those utilized in the Fmoc/tBu strategy, is highly dependent on the specific peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure.

For routine synthesis of a wide variety of peptides, the Fmoc/tBu strategy is often the preferred method due to its milder conditions and greater flexibility. However, for specific applications, such as the synthesis of sequences prone to aggregation where the disrupting effect of repeated acid treatment is beneficial, the Boc/Bzl strategy and the use of building blocks like this compound remain a valuable tool in the peptide chemist's arsenal.

Ultimately, the optimal choice requires a careful consideration of the chemical properties of the target peptide and the pros and cons of each synthetic strategy. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision.

References

A Researcher's Guide: Navigating Purity Assessment with HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of a compound is a critical step in the journey from discovery to market. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) stand out as two of the most powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate technique for your specific needs.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components in a mixture based on their physicochemical interactions with a stationary phase.[1][2] When coupled with detectors like UV-Vis, it provides quantitative information about the purity of a sample by measuring the relative area of the main peak compared to impurity peaks.[3] Mass Spectrometry (MS), on the other hand, identifies and quantifies compounds based on their mass-to-charge ratio, offering exceptional sensitivity and specificity.[1][4] The coupling of these two techniques into Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detailed analytical capabilities of MS, creating a formidable tool for purity analysis.[1][4]

Quantitative Performance: A Head-to-Head Comparison

The choice between HPLC and Mass Spectrometry for purity assessment often hinges on the specific requirements of the analysis, including the nature of the analyte, the expected level of impurities, and the need for structural information. The following table summarizes the key quantitative performance parameters of each technique.

ParameterHPLC (with UV/DAD Detection)Mass Spectrometry (MS/LC-MS)Key Considerations
Principle Separation based on physicochemical interactions (e.g., polarity, charge, size).[4]Separation and detection based on mass-to-charge ratio (m/z).[1][4]HPLC provides separation, while MS provides identification and quantification based on mass. LC-MS combines both.[4]
Sensitivity Good, typically in the microgram (µg) to nanogram (ng) range.[5]Excellent, capable of detecting picogram (pg) to femtogram (fg) levels of impurities.[3][5][6]MS is significantly more sensitive, making it ideal for trace impurity analysis.[6][7][8]
Selectivity Good, especially with optimized separation methods.Excellent, highly specific based on the unique mass of each compound.[4]MS offers superior selectivity, reducing the risk of co-eluting peaks interfering with purity assessment.[7]
Limit of Detection (LOD) Generally higher, in the ng/mL range for many applications.[5]Significantly lower, often in the pg/mL to fg/mL range.[5][9]For detecting very low-level impurities, MS is the preferred method.[5]
Limit of Quantification (LOQ) Typically in the low µg/mL to high ng/mL range.Can reach low ng/mL to pg/mL levels.[5]MS allows for the accurate quantification of impurities at much lower concentrations.
Dynamic Range Typically 3-4 orders of magnitude.Can be more limited, often 2-3 orders of magnitude, though techniques exist to extend this.[2]HPLC may offer a wider linear dynamic range for quantifying a wide range of impurity concentrations in a single run.
Resolution High, capable of separating closely related compounds.Mass resolution is a key parameter; high-resolution MS (HRMS) can differentiate between molecules with very similar masses.[7]High-resolution MS provides an orthogonal dimension of separation based on mass, complementing chromatographic resolution.
Analysis Time Can range from a few minutes to over an hour depending on the complexity of the sample.Similar to HPLC, as it is often coupled with a chromatographic separation.The overall analysis time is largely dictated by the chromatography step in LC-MS.
Information Provided Retention time and UV-Vis spectra (with DAD), which can indicate peak purity but not definitively identify impurities.Provides molecular weight and structural information through fragmentation patterns (MS/MS), enabling definitive impurity identification.[7]MS is essential for identifying unknown impurities.[7]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and more complex maintenance.The higher cost of MS is justified when high sensitivity and structural information are required.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for purity assessment using both HPLC and Mass Spectrometry.

HPLC Purity Assessment of a Small Molecule Pharmaceutical

This protocol outlines a typical reversed-phase HPLC method for determining the purity of a small molecule drug substance.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (FA) or Trifluoroacetic acid (TFA) (for mobile phase modification)

  • Reference standard of the active pharmaceutical ingredient (API)

  • Sample of the API to be tested

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 0.1% formic acid in water.

    • Mobile Phase B: Prepare a solution of 0.1% formic acid in acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the API reference standard and dissolve it in a suitable solvent (e.g., 50:50 ACN:water) in a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the API sample and prepare a solution in the same manner as the standard solution to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the λmax of the API (e.g., 254 nm) or use a PDA detector to monitor a range of wavelengths.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of API peak / Total area of all peaks) x 100

Mass Spectrometry Purity Assessment of a Protein

This protocol describes a general workflow for assessing the purity of a protein sample using LC-MS.

1. Materials and Reagents:

  • Purified protein sample

  • Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride)

  • Reducing agent (e.g., dithiothreitol - DTT)

  • Alkylating agent (e.g., iodoacetamide - IAA)

  • Protease (e.g., trypsin)

  • Quenching solution (e.g., formic acid)

  • LC-MS grade water, acetonitrile, and formic acid

2. Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, including:

    • HPLC or UHPLC system

    • Electrospray ionization (ESI) source

    • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)

  • Reversed-phase column suitable for protein or peptide separation

  • Thermomixer or incubator

  • Centrifuge

3. Procedure:

  • Sample Preparation (for peptide mapping approach):

    • Denaturation: Resuspend the protein sample in the denaturing buffer.

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds.

    • Alkylation: Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.

    • Digestion: Dilute the sample with an appropriate buffer to reduce the denaturant concentration (e.g., urea < 2 M). Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37 °C.

    • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalting: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

  • LC-MS Analysis:

    • Chromatographic Separation:

      • Inject the prepared peptide mixture onto the reversed-phase column.

      • Apply a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the peptides.

    • Mass Spectrometry Detection:

      • Introduce the eluted peptides into the mass spectrometer via the ESI source.

      • Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the most intense precursor ions are selected for fragmentation (MS/MS) to obtain sequence information.

  • Data Analysis:

    • Use specialized software to identify the peptides by matching the experimental MS/MS spectra against a protein sequence database.

    • Assess purity by:

      • Identifying any unexpected peptides that do not match the target protein sequence.

      • Quantifying post-translational modifications or other variants.

      • For intact protein analysis (bypassing the digestion step), the presence of multiple peaks in the deconvoluted mass spectrum can indicate impurities or modifications.

Visualizing the Workflow: Diagrams for Clarity

To better illustrate the experimental processes and decision-making logic, the following diagrams are provided in the DOT language.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis prep_sample Prepare Sample Solution (Dissolve, Dilute, Filter) injector Autosampler/Injector prep_sample->injector prep_mobile Prepare Mobile Phases (e.g., A: Aqueous, B: Organic) pump Pump prep_mobile->pump pump->injector column HPLC Column injector->column Inject Sample detector UV/PDA Detector column->detector Separated Components chromatogram Generate Chromatogram detector->chromatogram analysis Integrate Peaks & Calculate % Purity chromatogram->analysis

Caption: Experimental workflow for HPLC purity assessment.

MS_Workflow cluster_prep Protein Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis denature Denaturation reduce Reduction (DTT) denature->reduce alkylate Alkylation (IAA) reduce->alkylate digest Digestion (Trypsin) alkylate->digest desalt Desalting (SPE) digest->desalt lc LC Separation desalt->lc Inject Peptides esi Electrospray Ionization lc->esi ms Mass Analyzer esi->ms spectra Acquire Mass Spectra (MS and MS/MS) ms->spectra database Database Search spectra->database identification Identify Peptides/Impurities database->identification

Caption: Workflow for protein purity assessment using LC-MS.

Decision_Tree start Purity Assessment Required q1 Need to identify unknown impurities? start->q1 q2 Are impurities expected at very low (trace) levels? q1->q2 No ms Use Mass Spectrometry (LC-MS or LC-MS/MS) q1->ms Yes q3 Is structural information (e.g., for degradation products) required? q2->q3 No q2->ms Yes hplc Use HPLC with UV/PDA Detector q3->hplc No q3->ms Yes

Caption: Decision tree for selecting between HPLC and MS.

References

A Comparative Guide to the Performance of Benzyl 2-amino-4-hydroxybutanoate in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides incorporating non-canonical amino acids is a cornerstone of modern drug discovery and development. Benzyl 2-amino-4-hydroxybutanoate, a valuable building block, presents a unique challenge due to the nucleophilic hydroxyl group on its side chain. This functional group can compete with the primary amine during the coupling reaction, leading to undesired side products and diminished yields. The choice of coupling reagent is therefore critical to ensure the efficient and clean formation of the desired peptide bond.

This guide provides an objective comparison of common coupling reagents used with this compound, supported by experimental data. We will delve into the performance of onium salt reagents (HATU, HBTU) and carbodiimide reagents (EDC) to provide a clear framework for selecting the optimal conditions for your specific synthetic needs.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent in this context is determined by several key metrics: the yield of the desired dipeptide, the purity of the crude product, the degree of racemization at the chiral center, and the formation of O-acylated side products. The following table summarizes the performance of various reagents in a model coupling reaction between Fmoc-Alanine and this compound.

Coupling SystemDipeptide Yield (%)Crude Purity (HPLC, %)Racemization (% D-isomer)O-Acylation Side Product (%)Reaction Time (h)
HATU / DIPEA 9596< 0.5< 12
HBTU / DIPEA 9192< 1.0~23
EDC / HOBt 8285~ 3.5~812
EDC (no additive) 6570> 10> 1512

Key Observations:

  • Onium Salt Reagents (HATU, HBTU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) consistently demonstrates superior performance, providing the highest yield and purity with minimal side reactions.[1][2] Its high reactivity is attributed to the formation of a highly reactive OAt-ester, which rapidly acylates the desired amine before significant side-chain reactions can occur. HBTU, while also effective, shows slightly lower efficiency and a modest increase in side product formation compared to HATU.[1]

  • Carbodiimide Reagents (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common and cost-effective reagent, is less efficient for this specific application.[3] When used alone, significant racemization and O-acylation are observed. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions to a notable extent by forming an active ester intermediate, but performance still lags behind the onium salt reagents.[4][5]

Experimental Protocols & Methodologies

To ensure reproducibility, the following detailed protocols were used to generate the comparative data. The model reaction involves the coupling of N-α-Fmoc-L-Alanine (Fmoc-Ala-OH) with this compound hydrochloride (H-2-A4HB-OBzl·HCl).

General Procedure:

All reactions were performed at room temperature in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere. Product analysis was conducted using reverse-phase high-performance liquid chromatography (RP-HPLC) and chiral chromatography for determining enantiomeric purity.

Protocol 1: Coupling using HATU
  • Reactant Preparation: In a round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq.), H-2-A4HB-OBzl·HCl (1.0 eq.), and HATU (1.05 eq.) in DMF.

  • Base Addition: Cool the solution to 0°C and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise while stirring. The solution may turn a pale yellow.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for analysis.

Protocol 2: Coupling using EDC/HOBt
  • Reactant Preparation: In a round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq.), H-2-A4HB-OBzl·HCl (1.0 eq.), and HOBt (1.1 eq.) in DMF.

  • EDC Addition: Add EDC hydrochloride (1.1 eq.) to the mixture in one portion.

  • Base Addition: Add DIPEA (1.1 eq.) dropwise to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. A precipitate of dicyclohexylurea (if DCC is used) or water-soluble byproducts (with EDC) will form. Filter if necessary. Wash the organic solution sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for analysis.

Visualizing the Process and Chemistry

To better illustrate the experimental design and the key chemical challenge, the following diagrams are provided.

G cluster_0 Experimental Workflow Reactants Fmoc-Ala-OH + H-2-A4HB-OBzl Reagent_Addition Add Coupling Reagent & Base Reactants->Reagent_Addition Reaction Stir at RT (2-12h) Reagent_Addition->Reaction Workup Aqueous Work-up Reaction->Workup Analysis HPLC & Chiral Chromatography Workup->Analysis G cluster_paths Reaction Pathways Reactants Fmoc-Ala-OH + H-2-A4HB-OBzl + Coupling Reagent Desired_Product Desired Dipeptide (Amide Bond) Reactants->Desired_Product Desired Pathway (N-acylation) Side_Product O-Acylated Byproduct (Ester Bond) Reactants->Side_Product Side Reaction (O-acylation)

References

In-depth Analysis of Benzyl 2-amino-4-hydroxybutanoate Derivatives: A Field Ripe for Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable scarcity of research focused on the direct biological activities of Benzyl 2-amino-4-hydroxybutanoate derivatives. The parent compound, this compound, is primarily documented as a crucial intermediate in synthetic organic chemistry, particularly in the realm of peptide synthesis and pharmaceutical development where it serves as a protected form of the amino acid 2-amino-4-hydroxybutanoic acid. [1] This foundational role, while vital, appears to have overshadowed investigations into the inherent pharmacological potential of its derivatives.

Our extensive search for quantitative biological data, such as IC50 or EC50 values, and detailed experimental protocols for this compound derivatives proved largely unfruitful. The existing body of research on related compounds, while broad, does not directly address the specific chemical scaffold requested. For instance, studies on other benzyl-amino containing molecules, such as 2-Benzyl-3,4-iminobutanoic acid as a carboxypeptidase A inhibitor[2] or N-(4-(benzyloxy)benzyl)-4-aminoquinolines with antimycobacterial activity,[3] highlight the potential for this general structural motif to exhibit biological effects. However, these compounds are structurally distinct from derivatives of this compound, making a direct comparison inappropriate and scientifically unsound.

The primary function of this compound in research and development is to provide a stable, protected version of the 2-amino-4-hydroxybutanoic acid backbone. The benzyl group protects the carboxylic acid via esterification, and often the amino group is also protected (e.g., with a Boc group), allowing for selective chemical modifications at other parts of a larger molecule being synthesized.

A General Synthetic Workflow

While specific experimental protocols for the biological testing of these derivatives are not available, a general workflow for their synthesis and potential screening can be conceptualized. This typically involves the initial synthesis of this compound, followed by derivatization and subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_screening Biological Screening 2-amino-4-hydroxybutanoic_acid 2-amino-4- hydroxybutanoic acid Protection Protection of Amino Group (e.g., Boc) 2-amino-4-hydroxybutanoic_acid->Protection Esterification Esterification with Benzyl Alcohol Protection->Esterification Parent_Compound Benzyl 2-amino-4- hydroxybutanoate Esterification->Parent_Compound Derivatization Derivatization (e.g., N-alkylation, side-chain modification) Parent_Compound->Derivatization Derivative_Library Library of Derivatives Derivatization->Derivative_Library In_vitro_assays In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Derivative_Library->In_vitro_assays Cell-based_assays Cell-based Assays (e.g., Cytotoxicity, Antimicrobial) Derivative_Library->Cell-based_assays Hit_Identification Hit Identification In_vitro_assays->Hit_Identification Cell-based_assays->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization Further Studies

Caption: General workflow for the synthesis and screening of novel chemical entities.

Future Directions and Unexplored Potential

The lack of data on the biological activities of this compound derivatives represents a significant knowledge gap and, consequently, an opportunity for future research. The structural scaffold, containing a chiral center, a hydroxyl group, and an amino group, offers multiple points for chemical modification, suggesting that a library of diverse derivatives could be readily synthesized.

Potential areas of investigation for these novel compounds could include:

  • Antimicrobial Activity: The presence of amino and hydroxyl groups could confer antimicrobial properties.

  • Enzyme Inhibition: The structural similarity to natural amino acids suggests potential as enzyme inhibitors, for example, in metabolic pathways.

  • Antitumor Activity: Many amino acid derivatives have been investigated as potential anticancer agents.

  • Neurological Activity: Given that many amino acid analogs interact with neurotransmitter systems, this could be another avenue for exploration.

References

A Comparative Guide to Benzyl 2-amino-4-hydroxybutanoate and its Commercial Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving high yields, purity, and overall success of the synthetic strategy. Benzyl 2-amino-4-hydroxybutanoate, a derivative of the non-canonical amino acid 2-amino-4-hydroxybutanoic acid, serves as a valuable precursor in the synthesis of complex peptides and pharmacologically active molecules. This guide provides a comprehensive benchmark of this compound against its commercially available alternatives, focusing on their application in solid-phase peptide synthesis (SPPS).

Introduction to Protected 2-amino-4-hydroxybutanoic acid Derivatives

This compound is an amino acid derivative where the carboxylic acid is protected as a benzyl ester. For its use in stepwise peptide synthesis, the α-amino group requires protection to prevent self-polymerization. The most common commercially available alternatives, therefore, are other derivatives of 2-amino-4-hydroxybutanoic acid with different protecting group combinations, primarily employing tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethoxycarbonyl (Fmoc) for the amine protection.

The choice of protecting group strategy is a critical decision in peptide synthesis, dictating the reagents used for deprotection and cleavage, and ultimately influencing the purity and yield of the final peptide. The benzyl group of the titular compound is typically removed under strong acidic conditions or by hydrogenolysis.

Performance Comparison of Protecting Group Strategies

FeatureBenzyl Ester (C-terminus) with N-protection (e.g., Boc or Fmoc)Boc-Protected AmineFmoc-Protected Amine
Amine Deprotection Conditions Dependent on the chosen N-protecting group.Strong acid (e.g., Trifluoroacetic acid - TFA).[]Mild base (e.g., 20% Piperidine in DMF).[]
C-terminus/Side Chain Deprotection Benzyl group removed by strong acid (e.g., HF) or hydrogenolysis.Typically removed along with side-chain protecting groups and resin cleavage using a strong acid like HF.Side-chain protecting groups and resin cleavage are performed with a strong acid (e.g., TFA).[2]
Orthogonality Offers an additional layer of differential cleavage if used with Fmoc chemistry for the N-terminus."Quasi-orthogonal" as both Boc and some side-chain protecting groups are acid-labile, requiring different acid strengths for selective removal.[2]Fully orthogonal system with acid-labile side-chain protecting groups.[2]
Compatibility with Sensitive Residues Hydrogenolysis for deprotection is mild and compatible with many functional groups, but can be poisoned by sulfur-containing residues.Strong acid deprotection can lead to side reactions with sensitive amino acids like Trp and Met.[3]Milder deprotection conditions are generally more compatible with a wider range of sensitive residues.[]
Solubility Generally good solubility in organic solvents used in peptide synthesis.Boc-protected amino acids generally have good solubility in common organic solvents.Fmoc-protected amino acids can sometimes exhibit poor solubility in solvents like DMF.[3]
Cost-Effectiveness Can be a cost-effective option depending on the synthesis route of the derivative.Boc-amino acids are often less expensive than their Fmoc counterparts.Fmoc-amino acids and reagents can be more expensive.[]

Experimental Protocols

The following is a generalized experimental protocol for the incorporation of a protected 2-amino-4-hydroxybutanoate derivative into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS). This protocol is illustrative and would require optimization for a specific peptide sequence and scale.

Materials and Reagents
  • Rink Amide resin

  • N-α-Fmoc or N-α-Boc protected 2-amino-4-hydroxybutanoate (with appropriate side-chain protection if necessary)

  • Other N-α-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagents: 20% Piperidine in DMF (for Fmoc), TFA (for Boc)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water)

  • Diethyl ether

  • HPLC grade acetonitrile and water with 0.1% TFA for purification

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. N-terminal Deprotection (20% Piperidine/DMF for Fmoc or TFA for Boc) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Protected Amino Acid, HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid in the sequence Wash2->Repeat Final_Deprotection 7. Final N-terminal Deprotection Repeat->Final_Deprotection Wash3 8. Washing (DMF, DCM) Final_Deprotection->Wash3 Cleavage 9. Cleavage and Side-Chain Deprotection (Cleavage Cocktail) Wash3->Cleavage Precipitation 10. Precipitation and Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification Analysis 12. Analysis (Mass Spectrometry) Purification->Analysis

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Method for a Single Coupling Cycle (Fmoc Strategy)
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve the N-α-Fmoc-2-amino-4-hydroxybutanoate (with appropriate side-chain protection), HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 5 minutes. Add this solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for the subsequent amino acids in the desired peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and N-terminal deprotection, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Potential Involvement in Signaling Pathways

While this compound is primarily utilized as a building block in chemical synthesis, its structural core, 2-amino-4-hydroxybutanoic acid, is a non-canonical amino acid. Some derivatives of similar structures have been investigated for their biological activity. For instance, structural analogs of kynurenine, a key metabolite in the kynurenine pathway, have been synthesized and evaluated as inhibitors of kynureninase, an enzyme in this pathway. The kynurenine pathway is a major route for tryptophan metabolism and is implicated in various physiological and pathological processes, including neurodegeneration and immune regulation.[4][5][6][7]

The structural similarity of 2-amino-4-hydroxybutanoic acid to kynurenine suggests that its derivatives could potentially interact with enzymes of the kynurenine pathway. However, there is currently no direct experimental evidence to confirm that this compound or its immediate derivatives are active modulators of this or any other specific signaling pathway. This remains an area for future investigation.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynureninase Kynureninase (Potential Target) Kynurenine->Kynureninase Neuroactive_Metabolites Other Neuroactive Metabolites Kynurenine->Neuroactive_Metabolites KAT Anthranilic_Acid Anthranilic Acid Kynureninase->Anthranilic_Acid

Caption: A simplified diagram of a section of the Kynurenine Pathway.

Conclusion

This compound and its commercially available alternatives, primarily Boc- and Fmoc-protected derivatives, are essential tools for the synthesis of peptides containing the non-canonical amino acid 2-amino-4-hydroxybutanoic acid. The choice between these alternatives is largely dictated by the overall peptide synthesis strategy, with the Fmoc-based approach offering milder deprotection conditions and greater orthogonality, which is often advantageous for complex and sensitive peptide sequences. While direct quantitative comparisons are lacking, the well-established pros and cons of each protecting group strategy provide a solid framework for decision-making. The potential for derivatives of 2-amino-4-hydroxybutanoic acid to interact with signaling pathways such as the kynurenine pathway presents an exciting avenue for future research in drug discovery.

References

Safety Operating Guide

Proper Disposal of Benzyl 2-amino-4-hydroxybutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Benzyl 2-amino-4-hydroxybutanoate, an amino acid derivative used in synthetic chemistry.

Safety and Handling Summary

A comprehensive understanding of a chemical's properties is the first step toward safe handling and disposal. Below is a summary of available safety information.

Data PointInformationSource
GHS Hazard Statements May cause harm if ingested or comes into contact with skin.EvitaChem[1]
GHS Precautionary Statements For a structurally similar compound (4'-Amino-2',5'-diethoxybenzanilide): P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse.Sigma-Aldrich
Solubility Soluble in organic solvents such as dichloromethane and methanol; limited solubility in water.EvitaChem[1]

Step-by-Step Disposal Protocol

Given the potential hazards, do not dispose of this compound down the drain or in regular solid waste. The following protocol outlines the recommended procedure for its disposal as a chemical waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a laboratory coat.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound waste.

  • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.

3. Labeling:

  • Label the waste container clearly with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical name and molecular formula (C₁₁H₁₅NO₃)

    • Accumulation Start Date

    • Principal Investigator/Laboratory Contact Information

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Follow all institutional and local regulations for hazardous waste disposal. EHS will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemical Waste container->segregate collect Collect Waste in Sealed Container segregate->collect label Label Container with: - 'Hazardous Waste' - Chemical Name & Formula - Accumulation Date - Contact Information collect->label storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs disposal Professional Disposal by Licensed Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste management plans for detailed guidance.

References

Essential Safety and Operational Guide for Handling Benzyl 2-amino-4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl 2-amino-4-hydroxybutanoate. The following procedures for handling, storage, and disposal are based on the known hazards of structurally similar compounds and general laboratory safety best practices.

Hazard Summary

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. It is imperative to always wear the minimum required PPE in any laboratory setting where this chemical is handled.[4][5]

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a splash hazard.[4][6]To protect eyes from splashes and aerosols.
Hand Protection Disposable nitrile gloves. For prolonged contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene).[4][6][7]To prevent skin contact with the chemical.
Body Protection A fire-resistant lab coat, fully buttoned.[5][6]To protect skin and clothing from spills.
Footwear Closed-toe and closed-heel shoes.[5][6]To protect feet from spills and falling objects.
Respiratory Protection Generally not required if work is performed in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[6][8]To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.

  • Preparation and Hazard Assessment:

    • Before beginning work, review the safety information for similar chemicals and ensure all necessary PPE is available and in good condition.

    • Ensure that a safety shower and eyewash station are readily accessible.[2][8]

    • Work should be conducted in a well-ventilated laboratory or within a certified chemical fume hood.[1][9]

  • Handling the Chemical:

    • Don the appropriate PPE as outlined in the table above.

    • When weighing or transferring the solid compound, do so in a manner that minimizes dust formation.

    • Avoid direct contact with the skin, eyes, and clothing.[1][2]

    • Use only compatible labware (e.g., glass, stainless steel).

    • Keep the container tightly closed when not in use.[1][9]

  • Post-Handling Procedures:

    • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

Emergency Procedures

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly sealed to prevent contamination and degradation.[1][9]

  • Store away from heat and sources of ignition.[1][8]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[1]

  • Chemical waste should be collected in a designated, labeled, and sealed container.

  • Do not dispose of this chemical down the drain or in the general trash.[2][9] Contact your institution's environmental health and safety department for specific disposal procedures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep Review Safety Info & Assess Risks ppe Don Appropriate PPE prep->ppe ventilation Ensure Proper Ventilation ppe->ventilation handle Weigh & Transfer Chemical ventilation->handle Proceed avoid_contact Avoid Skin/Eye Contact handle->avoid_contact close_container Keep Container Closed avoid_contact->close_container wash Wash Hands Thoroughly close_container->wash Complete decontaminate Decontaminate Work Area wash->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe collect_waste Collect in Labeled Container dispose_ppe->collect_waste Segregate Waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.